molecular formula C9H13IN2O B2734574 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one CAS No. 1538809-19-6

5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one

Cat. No.: B2734574
CAS No.: 1538809-19-6
M. Wt: 292.12
InChI Key: OGJWJFLJYKLBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one is a chemical compound with the molecular formula C9H13IN2O and a molecular weight of 292.12 g/mol . Its CAS registry number is 1538809-19-6 . As a 5-iodo-substituted pyrimidin-4(3H)-one derivative, this compound belongs to a class of heterocyclic structures that are of significant interest in medicinal and agrochemical research. Pyrimidine scaffolds, especially those halogenated at the 5-position, are recognized as valuable intermediates and core structures in the synthesis of compounds with potential biological activity . Specifically, 5-iodopyrimidine analogs have been investigated for their antimicrobial properties and serve as key building blocks in nucleoside chemistry and the development of enzyme inhibitors . Researchers utilize such compounds as precursors for further functionalization via metal-catalyzed cross-coupling reactions, making them versatile tools in drug discovery programs. This product is intended for research and development purposes. 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-pentan-3-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O/c1-3-6(4-2)8-11-5-7(10)9(13)12-8/h5-6H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJWJFLJYKLBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC=C(C(=O)N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one chemical structure Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The compound 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one represents a high-value heterocyclic scaffold in modern medicinal chemistry. Characterized by a pyrimidinone core, a bulky lipophilic 2-substituent (1-ethylpropyl), and an electrophilic 5-iodo "warhead," this molecule serves as a critical intermediate in the divergent synthesis of Angiotensin II Receptor Blockers (ARBs) and novel Kinase Inhibitors .

Its structural significance lies in the 5-iodo position, which facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to construct biaryl systems, while the bulky pentan-3-yl group at the C2 position provides steric occlusion and enhanced lipophilicity, often improving the pharmacokinetic profile (metabolic stability) of the final drug candidate compared to the standard


-butyl chains found in first-generation sartans.

Structural Analysis & Physicochemical Properties[1]

Nomenclature and Identifiers[1][2]
  • IUPAC Name: 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one

  • Alternative Names: 5-Iodo-2-(1-ethylpropyl)-4-hydroxypyrimidine; 5-Iodo-2-(1-ethylpropyl)pyrimidin-4-ol

  • Core Scaffold: Pyrimidin-4(3H)-one[1][2][3][4]

  • Key Substituents:

    • C2: Pentan-3-yl (1-ethylpropyl) – Lipophilic anchor

    • C5: Iodine – Reactive handle

Tautomeric Equilibrium

In solution, the molecule exists in a tautomeric equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms. In polar aprotic solvents (DMSO, DMF) and the solid state, the lactam (4(3H)-one) tautomer predominates. This structural reality dictates the regioselectivity of alkylation reactions (N3-alkylation vs. O-alkylation).

PropertyValue (Calculated)Significance
Molecular Formula

Core composition
Molecular Weight 292.12 g/mol Fragment-based drug design compliant
CLogP ~2.4Moderate lipophilicity; good membrane permeability
TPSA ~41 ŲHigh oral bioavailability potential
H-Bond Donors 1 (NH)Interaction with receptor backbone
H-Bond Acceptors 2 (N, O)Interaction with receptor side chains

Synthetic Pathways[3][7][8]

The synthesis of 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one is typically achieved via a convergent pathway involving the condensation of an amidine with a


-keto ester equivalent, followed by regioselective electrophilic halogenation.
Pathway Logic
  • Amidine Formation: The bulky 2-ethylbutanenitrile is converted to the amidine.

  • Cyclization: Condensation with an electrophilic partner (e.g., ethyl 3-ethoxyacrylate) forms the pyrimidine ring.

  • Functionalization: Introduction of iodine at the electron-rich C5 position.

Visualization of Synthesis (DOT)

SynthesisPathway Nitrile 2-Ethylbutanenitrile (Precursor) Amidine 2-Ethylbutanimidamide HCl Nitrile->Amidine HCl, EtOH (Pinner Rxn) Pyrimidinone 2-(Pentan-3-yl) pyrimidin-4(3H)-one Amidine->Pyrimidinone + Acrylate NaOEt, EtOH Reflux Acrylate Ethyl 3-ethoxyacrylate Acrylate->Pyrimidinone Product 5-Iodo-2-(pentan-3-yl) pyrimidin-4(3H)-one Pyrimidinone->Product NIS, DMF or I2, NaOH

Figure 1: Convergent synthetic pathway for the production of the target scaffold.

Experimental Protocols

Step 1: Synthesis of 2-Ethylbutanimidamide Hydrochloride
  • Reagents: 2-Ethylbutanenitrile, anhydrous HCl gas, Ethanol.

  • Mechanism: Pinner reaction followed by ammonolysis.

  • Protocol:

    • Dissolve 2-ethylbutanenitrile (1.0 eq) in anhydrous EtOH.

    • Cool to 0°C and saturate with dry HCl gas for 4 hours.

    • Stir at room temperature for 24 hours to form the imidate ester.

    • Treat with anhydrous ammonia (excess) in EtOH.

    • Concentrate and recrystallize to yield the amidine hydrochloride.

Step 2: Cyclization to 2-(Pentan-3-yl)pyrimidin-4(3H)-one
  • Reagents: 2-Ethylbutanimidamide HCl, Ethyl 3-ethoxyacrylate (or Sodium formylacetate equivalent), Sodium Ethoxide.

  • Protocol:

    • Prepare a solution of NaOEt (2.5 eq) in dry EtOH.

    • Add 2-ethylbutanimidamide HCl (1.0 eq) and stir for 30 min to liberate the free base.

    • Add Ethyl 3-ethoxyacrylate (1.1 eq) dropwise.

    • Reflux the mixture for 6–12 hours. Monitor by TLC (formation of UV-active spot).

    • Concentrate solvent, dissolve residue in water, and acidify to pH 4–5 with acetic acid to precipitate the product.

Step 3: Regioselective Iodination (The Critical Step)
  • Reagents: N-Iodosuccinimide (NIS), DMF (or Acetic Acid).

  • Rationale: The C5 position of pyrimidin-4-one is nucleophilic (enamine-like character). NIS provides a source of electrophilic iodine (

    
    ) under mild conditions.
    
  • Protocol:

    • Dissolve 2-(pentan-3-yl)pyrimidin-4(3H)-one (10 mmol) in DMF (20 mL).

    • Add N-Iodosuccinimide (11 mmol, 1.1 eq) portion-wise at room temperature.

    • Stir for 2–4 hours. The reaction typically proceeds with high conversion.

    • Quench: Pour the mixture into ice-water containing sodium thiosulfate (to reduce excess iodine).

    • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water to obtain the 5-iodo derivative as a white to off-white solid.

Reactivity Profile & Applications

The utility of 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one stems from its ability to undergo orthogonal functionalization.

Divergent Synthesis Strategy
  • Suzuki-Miyaura Coupling (C5): The C5-Iodine bond is highly reactive toward Pd-catalyzed coupling with aryl boronic acids. This is the primary route to Sartan drugs (coupling with 2'-(tetrazol-5-yl)biphenyl-4-ylboronic acid).

  • Chlorination (C4): Treatment with

    
     converts the lactam carbonyl into a 4-chloro substituent, activating the position for 
    
    
    
    displacement by amines (common in Kinase Inhibitor synthesis).
  • N-Alkylation (N3): Treatment with alkyl halides in the presence of base (e.g.,

    
    ) allows for the introduction of side chains.
    
Visualization of Reactivity (DOT)

Reactivity Core 5-Iodo-2-(pentan-3-yl) pyrimidin-4(3H)-one Sartan Biaryl Derivative (ARB Precursor) Core->Sartan Suzuki Coupling Ar-B(OH)2, Pd(PPh3)4 Chloro 4-Chloro-5-iodo-2-(pentan-3-yl) pyrimidine Core->Chloro Chlorination POCl3, Reflux Kinase 4-Amino-5-aryl-pyrimidine (Kinase Inhibitor) Chloro->Kinase SNAr Displacement R-NH2

Figure 2: Divergent reactivity profile demonstrating the scaffold's utility in ARB and Kinase Inhibitor synthesis.

Safety and Handling

  • Hazards: As with many halogenated heterocycles, this compound may be an irritant to eyes, skin, and the respiratory system.

  • Specific Risks:

    • Iodine Release: Upon thermal decomposition or exposure to strong oxidizers, toxic iodine vapors may be released.

    • Sensitization: Pyrimidine intermediates can occasionally cause skin sensitization.

  • Storage: Store in a cool, dry place away from light (iodides can be light-sensitive). Keep under inert atmosphere (Argon/Nitrogen) for long-term stability.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of pyrimidines).
  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. Link (Foundational chemistry for sartan synthesis via halogenated intermediates).

  • Schoffstall, A. M., et al. (2001). "Iodination of pyrimidines and related heterocycles." Journal of Organic Chemistry.
  • Brough, P. A., et al. (2008). "Pyrimidin-4-ones as inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 18(1), 226-231. (Example of 2-alkyl-5-iodopyrimidinone usage in kinase research).
  • World Intellectual Property Organization (WIPO). Patent WO2006044732. "Pyrimidinone compounds as angiotensin II receptor antagonists." (Contextual reference for 2-alkyl substituted pyrimidinones in ARBs).

Sources

An In-depth Technical Guide to 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one, a compound of interest for researchers, scientists, and professionals in drug development. Due to the novelty of this specific molecule, direct experimental data is limited. Therefore, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a thorough and scientifically grounded perspective on its properties and potential applications.

Introduction: The Pyrimidin-4-one Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2] Its derivatives are a cornerstone of medicinal chemistry, with applications ranging from anticancer and antiviral agents to antihypertensive and anti-inflammatory drugs.[3][4] The pyrimidin-4-one core, in particular, is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[5]

The biological activity of pyrimidin-4-one derivatives can be finely tuned through substitution at various positions of the ring. This guide focuses on a specific derivative, 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one, which incorporates two key structural features:

  • An iodine atom at the 5-position: Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties. The introduction of an iodine atom can enhance metabolic stability, improve membrane permeability, and introduce the potential for halogen bonding, a type of non-covalent interaction that can increase binding affinity to target proteins. 5-iodo substituted pyrimidine analogs are known for their antimicrobial and antiviral activities.[6]

  • A 1-ethylpropyl group at the 2-position: The alkyl substituent at the C2 position significantly influences the molecule's lipophilicity and steric profile. These properties are critical for determining how the molecule interacts with its biological target and can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The size and branching of the alkyl group can be optimized to achieve desired potency and selectivity.[7][8]

This guide will provide a detailed exploration of the chemical identity, a plausible synthetic route, and the potential therapeutic applications of 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one, based on the extensive literature on related compounds.

Chemical Identity and Physicochemical Properties

While a specific CAS number for 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one has not been assigned in major chemical databases, its structure and properties can be confidently predicted. For reference, the closely related compound 5-iodouracil has the CAS number 696-07-1.

Table 1: Predicted Physicochemical Properties of 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one

PropertyValue
Molecular Formula C9H13IN2O
Molecular Weight 292.12 g/mol
IUPAC Name 5-iodo-2-(1-ethylpropyl)pyrimidin-4(3H)-one
Predicted XLogP3 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Synthesis and Characterization

A plausible and efficient synthesis of 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one can be envisioned through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. The proposed pathway involves the initial construction of the 2-alkylpyrimidin-4-one core, followed by regioselective iodination.

Proposed Synthetic Pathway

The synthesis can be approached via a condensation reaction to form the pyrimidinone ring, followed by halogenation. A common method for constructing the pyrimidinone ring is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or a urea derivative.[9][10][11] However, for a 2-alkyl substituted pyrimidinone, a more direct approach is the condensation of an amidine with a β-ketoester.

The proposed synthetic workflow is as follows:

Synthetic Workflow Figure 1: Proposed Synthetic Pathway A 2-Ethylbutyramidine C 2-(1-Ethylpropyl)pyrimidin-4-one A->C Condensation B Ethyl acetoacetate B->C E 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one C->E Iodination D N-Iodosuccinimide (NIS) D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(1-Ethylpropyl)pyrimidin-4-one

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 2-ethylbutyramidine hydrochloride (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(1-ethylpropyl)pyrimidin-4-one.

Step 2: Synthesis of 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one

  • Dissolve 2-(1-ethylpropyl)pyrimidin-4-one (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 6-12 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one.

Characterization

The structure of the final compound would be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include those for the ethyl and propyl protons of the 1-ethylpropyl group, and a characteristic singlet for the C6-H of the pyrimidine ring.

  • ¹³C NMR: The spectrum would show distinct peaks for the carbons of the pyrimidine ring and the alkyl substituent.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of 292.12 would be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the pyrimidinone ring would be present.

Potential Applications in Drug Development

While the specific biological activity of 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one has not been reported, the extensive research on analogous compounds allows for informed predictions about its potential therapeutic applications and mechanism of action.

Inferred Pharmacological Profile

Pyrimidine derivatives are known to possess a wide range of pharmacological activities.[1][3] Based on the activities of structurally related compounds, 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one could be investigated for the following therapeutic areas:

  • Anticancer Activity: Many pyrimidine derivatives are potent anticancer agents.[2][4] For example, pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as novel allosteric SHP2 inhibitors, a key target in cancer therapy.[12] The presence of the iodo group could enhance activity through various mechanisms, including increased affinity for target proteins.

  • Antiviral Activity: 5-substituted pyrimidine nucleosides are a well-established class of antiviral drugs.[6] The 5-iodo substituent, in particular, is a key feature of the antiviral drug Idoxuridine.

  • Antimicrobial Activity: A variety of pyrimidine derivatives have demonstrated significant antibacterial and antifungal properties.[2][6][9] The combination of the pyrimidine core with lipophilic alkyl groups can be effective in disrupting microbial cell membranes or inhibiting essential enzymes.

Structure-Activity Relationship (SAR) Insights

The predicted biological activity of 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one is a result of the interplay between its three main structural components:

  • Pyrimidin-4-one Core: This scaffold acts as the central pharmacophore, providing the necessary geometry and hydrogen bonding capabilities to interact with biological targets.

  • 5-Iodo Group: This substituent can significantly influence the compound's properties. It increases the molecule's size and lipophilicity, which can enhance binding to hydrophobic pockets in target proteins. Furthermore, the iodine atom can act as a halogen bond donor, forming specific interactions with electron-rich atoms in the active site of an enzyme or receptor.

  • 2-(1-Ethylpropyl) Group: This branched alkyl group will increase the overall lipophilicity of the molecule, which can improve its ability to cross cell membranes. The steric bulk of this group will also play a crucial role in determining the compound's selectivity for different biological targets. By modifying the size and shape of this alkyl group, it is possible to optimize the compound's potency and selectivity.

Potential Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for a compound like 5-iodo-2-(1-ethylpropyl)pyrimidin-4-one, particularly in an anticancer context, is the inhibition of protein kinases. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The substituents on the core then occupy adjacent hydrophobic pockets.

Kinase Inhibition Figure 2: Potential Kinase Inhibition Mechanism cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule Hinge Hinge Region Pocket1 Hydrophobic Pocket I Pocket2 Hydrophobic Pocket II Pyrimidine Pyrimidin-4-one Core Pyrimidine->Hinge H-Bonds Iodo 5-Iodo Group Iodo->Pocket1 Hydrophobic/Halogen Bonding Alkyl 2-(1-Ethylpropyl) Group Alkyl->Pocket2 Hydrophobic Interactions

Caption: A model for the interaction with a kinase active site.

In this model, the pyrimidin-4-one core could form key hydrogen bonds with the kinase hinge region. The 2-(1-ethylpropyl) group would likely occupy a hydrophobic pocket, while the 5-iodo group could interact with another region of the active site through hydrophobic and potentially halogen bonding interactions. This type of binding mode is characteristic of many successful kinase inhibitors.

Conclusion and Future Directions

5-iodo-2-(1-ethylpropyl)pyrimidin-4-one represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. By combining the privileged pyrimidin-4-one scaffold with a lipophilic 2-alkyl group and a 5-iodo substituent, this molecule is well-positioned to exhibit interesting pharmacological properties, particularly in the areas of oncology and infectious diseases.

The synthetic pathway proposed in this guide is based on robust and well-documented chemical transformations, suggesting that the compound should be readily accessible for further investigation. Future research should focus on the following:

  • Synthesis and Characterization: The first step will be the actual synthesis and unambiguous structural confirmation of the molecule.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, viruses, and microbial strains to identify its primary biological activities.

  • Mechanism of Action Studies: Once a primary activity is identified, further studies should be conducted to elucidate its molecular target and mechanism of action.

  • Analogue Synthesis and SAR Studies: A library of related compounds with variations at the 2- and 5-positions should be synthesized to explore the structure-activity relationship and optimize for potency, selectivity, and ADME properties.

References

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC. [Link]

  • Biginelli reaction. (2023, November 29). In Wikipedia. [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Biginelli reaction. (n.d.). Name-Reaction.com. [Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. (2007). Journal of Medicinal Chemistry, 50(19), 4557–4567. [Link]

  • Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. (2011). Journal of Medicinal Chemistry, 54(20), 7115–7125. [Link]

  • Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 519–523. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews, 23(1), 1334–1348. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). Bioorganic Chemistry, 151, 107661. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(18), 6682. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). Molecules, 28(17), 6330. [Link]

  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3624–3628. [Link]

  • Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. (2013). Molecules, 19(1), 216–229. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advanced Chemical Sciences, 7(2), 725-731. [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2022). New Journal of Chemistry, 46(21), 10091-10096. [Link]

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (2014). Journal of Saudi Chemical Society, 18(5), 518-524. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Organic Synthesis, 19(5), 486-505. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(13), 7524-7548. [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. (2024). Journal of Natural Products, 87(2), 438-453. [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2019). Molecules, 24(5), 891. [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2022). Journal of King Saud University - Science, 34(3), 101880. [Link]

  • Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. (1976).

Sources

Strategic Targeting of the 5-Iodo-2-Substituted-4(3H)-Pyrimidinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The 5-iodo-2-substituted-4(3H)-pyrimidinone scaffold represents a privileged class of "Thymine Mimics" in medicinal chemistry. Its pharmacological value stems from the bioisosteric relationship between the 5-iodo group and the 5-methyl group of thymine. While the methyl group provides steric bulk and lipophilicity, the iodine atom introduces a sigma-hole capable of strong halogen bonding, enhancing affinity for target enzymes.

This guide details the primary biological targets of this scaffold, specifically Thymidine Phosphorylase (TP) and Viral Thymidine Kinases (TK) , and provides validated protocols for their synthesis and evaluation.

Part 1: The Pharmacophore & Chemical Space

The efficacy of 5-iodo-2-substituted-4(3H)-pyrimidinones relies on three structural pillars:

  • The 4(3H)-Pyrimidinone Core: Acts as the hydrogen-bonding interface (Donor-Acceptor-Donor motif) mimicking the Watson-Crick face of Thymine/Uracil.

  • The C5-Iodine Substituent:

    • Steric Mimicry: The van der Waals radius of Iodine (1.98 Å) is comparable to the Methyl group (2.00 Å), allowing the molecule to "trick" enzymes processing thymidine.

    • Halogen Bonding: Unlike methyl, iodine is polarizable. It forms a halogen bond (X-bond) with backbone carbonyls in the active site, often increasing potency by 10-100x compared to the 5-H or 5-Me analogs.

  • The C2-Substituent: The "Variable Region" (R-group).

    • R = NH₂ (Isocytosine): Increases water solubility and H-bond capacity (Target: Viral Polymerases).

    • R = Aryl/Alkyl: Increases lipophilicity for non-nucleoside binding pockets (Target: TP, DHODH).

Diagram 1: Pharmacophore & SAR Logic

G Core 4(3H)-Pyrimidinone Scaffold C5_Iodo C5-Iodine (The Warhead) Core->C5_Iodo Electrophilic Substitution C2_Sub C2-Substituent (Selectivity Filter) Core->C2_Sub Cyclization Precursor Steric Steric Mimicry (vs. Thymine -CH3) C5_Iodo->Steric XBond Halogen Bonding (Sigma Hole) C5_Iodo->XBond Solubility Bioavailability (LogP Modulation) C2_Sub->Solubility

Caption: Structural logic of the 5-iodo-pyrimidinone scaffold. The C5-Iodine is critical for high-affinity binding via halogen bonding.

Part 2: Primary Drug Discovery Targets
Target A: Human Thymidine Phosphorylase (hTP)

Therapeutic Area: Oncology (Angiogenesis Inhibition)[1]

Mechanism: hTP (also known as PD-ECGF) catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. The latter is a potent angiogenic factor.

  • The 5-Iodo Advantage: 5-iodo-substituted pyrimidinones act as transition-state inhibitors . The enzyme attempts to process the molecule as thymine, but the iodine atom stabilizes the complex or prevents the catalytic conformational change.

  • Key Reference: Research indicates that 5-halogenated uracils and pyrimidinones are potent inhibitors of TP, suppressing tumor-induced angiogenesis [1, 4].

Target B: Herpes Simplex Virus Thymidine Kinase (HSV-TK)

Therapeutic Area: Antiviral (HSV-1, HSV-2, VZV)

Mechanism: HSV-TK is less specific than human TK, allowing it to phosphorylate a wider range of nucleobases.

  • Pathway: The 5-iodo-pyrimidinone (often as a nucleoside analog like IPdR or 5-I-dU) is phosphorylated by HSV-TK to the monophosphate. Host kinases convert it to the triphosphate, which is then incorporated into viral DNA, causing chain termination or lethal mutagenesis due to the iodine's steric clash in the DNA major groove [2, 11].

  • Non-Nucleoside Potential: Recent work explores 2-substituted-5-iodo-pyrimidinones as allosteric inhibitors that bind to the TK enzyme without requiring ribosylation [12].

Part 3: Synthesis & Experimental Protocols
3.1 Synthesis of 2-Amino-5-Iodo-4(3H)-Pyrimidinone (AIP)

This protocol describes the regioselective iodination of isocytosine.

Reagents:

  • Isocytosine (2-amino-4-pyrimidinone)

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF) or Glacial Acetic Acid

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of isocytosine in 20 mL of DMF. Ensure complete solvation (sonicate if necessary).

  • Addition: Cool the solution to 0°C. Add 11 mmol (1.1 eq) of NIS portion-wise over 15 minutes to prevent exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The product will appear as a less polar spot.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form immediately.

  • Purification: Filter the solid. Wash with cold water (2x) and diethyl ether (1x) to remove succinimide byproducts. Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): The C5-H signal (usually ~5.6 ppm) will disappear. The C6-H singlet will shift downfield (~7.8-8.0 ppm) due to the iodine's inductive effect.

3.2 Thymidine Phosphorylase (TP) Inhibition Assay

This spectrophotometric assay quantifies the scaffold's ability to block thymidine phosphorolysis.

Materials:

  • Recombinant hTP (Human Thymidine Phosphorylase).[1]

  • Substrate: Thymidine (1 mM).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4).

  • Detection: UV Spectrophotometer (290 nm).

Protocol:

  • Preparation: Prepare a 96-well UV-transparent plate. Add 150 µL of Phosphate Buffer to each well.

  • Inhibitor Addition: Add 10 µL of the test compound (5-iodo-pyrimidinone analog) in DMSO at varying concentrations (0.1 µM – 100 µM).

  • Enzyme Incubation: Add 20 µL of hTP enzyme solution. Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Substrate Initiation: Add 20 µL of Thymidine substrate to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 290 nm (specific for thymidine; thymine does not absorb as strongly at this wavelength) for 10 minutes.

  • Calculation:

    • Calculate the velocity (

      
      ) of the reaction (slope of Abs vs Time).
      
    • Determine IC50 using non-linear regression (GraphPad Prism or similar).

Diagram 2: Experimental Workflow (Synthesis to Screening)

Workflow Start Start: 2-Substituted Pyrimidinone Iodination Electrophilic Iodination (NIS/DMF, 25°C) Start->Iodination Purify Purification (Recryst. EtOH) Iodination->Purify Branch Target Selection Purify->Branch TP_Assay Assay A: hTP Inhibition (Spectrophotometry @ 290nm) Branch->TP_Assay Cancer/Angiogenesis Viral_Assay Assay B: Viral Plaque Reduction (HSV-1 in Vero Cells) Branch->Viral_Assay Antiviral Result Lead Identification (IC50 < 1 µM) TP_Assay->Result Viral_Assay->Result

Caption: Integrated workflow for synthesizing and screening 5-iodo-pyrimidinones against TP and Viral targets.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the activity of key 5-iodo-substituted derivatives compared to standard references.

Compound ClassC2-SubstituentC5-SubstituentTargetActivity (IC50/Ki)Mechanism
5-Iodo-Uracil -OH (Keto)IodinehTP25 µMCompetitive Inhibitor [4]
AIP (Isocytosine) -NH₂IodineHSV-TK0.5 - 2.0 µMSubstrate/Chain Terminator [2]
5-Iodo-2-Phenyl -PhenylIodineDHODH~10 µMAllosteric Inhibitor [5]
Thymidine (Ref) -OHMethylhTPN/A (Substrate)Native Substrate
References
  • Mechanism and mode of action of 5-iodo-2-pyrimidinone 2'-deoxyribonucleoside. PubMed. Available at: [Link] (Search Term: 5-iodo-2-pyrimidinone antiviral)

  • Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine. PubMed. Available at: [Link]

  • Structures of native human thymidine phosphorylase and in complex with 5-iodouracil. NIH/PubMed. Available at: [Link]

  • Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones. Journal of Organic Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Conditions for 5-Iodo-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 5-iodo-pyrimidin-4-one (5-iodopyrimidin-4(3H)-one) via Suzuki-Miyaura cross-coupling presents a unique set of challenges compared to standard halo-arenes. While the C5-iodide is highly activated toward oxidative addition, the substrate's inherent lactam-lactim tautomerism and acidic N-H motif frequently lead to catalyst deactivation and poor solubility.

This guide outlines two distinct operational pathways:

  • Direct Coupling: Utilizing water-rich solvent systems and bulky phosphine ligands to couple the unprotected substrate.

  • Protected Coupling: A high-yield strategy involving transient N-protection to eliminate catalyst poisoning.

The Substrate Challenge: Tautomerism & Catalyst Poisoning

The core difficulty in coupling 5-iodo-pyrimidin-4-one lies in its ability to sequester Palladium. In its unprotected form, the pyrimidinone exists in equilibrium between the keto (lactam) and enol (lactim) forms. The deprotonated nitrogen (N3) or oxygen (O4) can act as a ligand, displacing phosphines and forming an inactive Pd-complex (Pd-black precipitation is a common symptom).

Mechanistic Visualization[1]

Tautomerism Substrate_Keto 5-Iodo-pyrimidin-4-one (Keto Form) Substrate_Enol 4-Hydroxypyrimidine (Enol Form) Substrate_Keto->Substrate_Enol Tautomerism Anion Pyrimidinone Anion (N/O-Nucleophile) Substrate_Keto->Anion + Base Base Base (e.g., K2CO3) Pd_Poisoned Inactive Complex [Pd(II)-Substrate] Anion->Pd_Poisoned Coordination (Catalyst Death) Pd_Active Active Pd(0)L2 Pd_Active->Pd_Poisoned Ligand Displacement Product C5-Coupled Product Pd_Active->Product Oxidative Addition + Transmetallation

Figure 1: The "Catalyst Death" pathway.[1][2][3] The deprotonated substrate competes with phosphine ligands for the Palladium center, arresting the catalytic cycle.

Optimization Matrix: Critical Parameters

To overcome the poisoning effect, experimental conditions must either sterically crowd the Pd center (preventing substrate coordination) or block the acidic site.

Table 1: Variable Impact Analysis
ParameterRecommendationScientific Rationale
Catalyst Source Pd(dppf)Cl₂ or XPhos Pd G2 Pd(dppf)Cl₂ is robust and resists displacement by the nitrogen lone pair. XPhos provides steric bulk that prevents the substrate from binding to the metal center [1].
Base Na₂CO₃ or K₃PO₄ Stronger bases (e.g., KOtBu) can increase the concentration of the interfering anion. Carbonates and phosphates provide a "buffered" deprotonation sufficient for boronic acid activation without overwhelming the catalyst [2].
Solvent Dioxane/Water (4:1) Water is critical for unprotected substrates. It solubilizes the pyrimidinone salt and facilitates the transport of the boronate species. Anhydrous conditions often fail for the unprotected lactam [3].
Temperature 80–100 °C High temperature is required to overcome the activation energy of the crowded transmetallation step, though microwave heating is preferred to minimize de-iodination (reduction) side products.

Detailed Experimental Protocols

Protocol A: Direct Coupling (Unprotected Substrate)

Best for: Rapid screening, preventing extra synthetic steps.

Reagents:

  • 5-iodo-pyrimidin-4-one (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: 2M aq. Na₂CO₃ (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step:

  • Setup: Charge a microwave vial or Schlenk tube with the iodide, boronic acid, and Pd catalyst.

  • Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen sensitivity is heightened when using electron-rich ligands.

  • Solvent Addition: Add degassed DME and the aqueous base via syringe. The ratio should be roughly 3:1 or 4:1 (Organic:Aqueous).

  • Reaction:

    • Thermal: Heat to 90 °C for 12–16 hours.

    • Microwave (Preferred): Heat to 100 °C for 30–60 minutes.

  • Workup: The reaction mixture will likely be biphasic. Acidify carefully to pH ~6 with 1M HCl to ensure the product precipitates or extracts into the organic layer (EtOAc/MeOH 9:1).

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is polar; use 5–10% MeOH.

Protocol B: Protected Route (N-Benzylation)

Best for: Scale-up, low-reactivity boronic acids, or when Protocol A fails.

Rationale: Protecting the N3 position with a Benzyl (Bn) or SEM group locks the tautomer and removes the acidic proton, converting the substrate into a standard aryl halide behaviorally.

Workflow Diagram:

Workflow Step1 Step 1: Protection (BnBr, K2CO3, DMF) Step2 Intermediate Isolation (3-benzyl-5-iodopyrimidin-4-one) Step1->Step2 Step3 Step 2: Suzuki Coupling (Pd(PPh3)4, Toluene/EtOH/H2O) Step2->Step3 Step4 Step 3: Deprotection (HBr/AcOH or H2/Pd) Step3->Step4

Figure 2: The protection-deprotection sequence ensures high yields by preventing catalyst poisoning.

Step-by-Step (Coupling Step Only):

  • Reagents: 3-benzyl-5-iodopyrimidin-4-one (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: Toluene:Ethanol:Water (4:2:1). This "universal" mix dissolves the lipophilic protected substrate and the inorganic base.

  • Reaction: Reflux (100 °C) for 4–6 hours.

  • Note: The reaction is generally cleaner and faster than Protocol A.

  • Deprotection: The Benzyl group can be removed later using BBr₃ or HBr/AcOH.

Troubleshooting & Quality Control

Common Failure Modes
ObservationDiagnosisRemediation
Starting Material Remains Catalyst DeactivationSwitch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate rapidly and the bulky ligands prevent N-coordination [4].
De-iodinated Product (Pyrimidin-4-one) ProtodehalogenationThis occurs if the oxidative addition complex is reduced before transmetallation. Reduce temperature and increase boronic acid concentration . Ensure solvents are strictly anhydrous if using Cs₂CO₃.
Black Precipitate Pd AggregationThe catalyst is falling out of the cycle. Add TBAB (Tetrabutylammonium bromide) (0.5 equiv) as a phase transfer catalyst and stabilizer.
Analytical Check
  • 1H NMR: Look for the disappearance of the C5-H signal (if de-iodination occurred) vs the appearance of aryl protons.

  • LCMS: Monitor the isotopic pattern. The starting iodide has a distinct mass defect.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC) Citation: Billingsley, K., & Buchwald, S. L. (2008). Journal of the American Chemical Society. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: MDPI (Molecules) Citation: Časar, Z., et al. (2021). Molecules. [Link][1][2][3][4][5][6][7][8][9][10][11][12]

  • Suzuki-Miyaura Coupling - Reaction Mechanism and Conditions. Source: Chemistry LibreTexts Citation: LibreTexts. (2024). Organic Chemistry. [Link]

  • Efficient Microwave-Assisted Suzuki–Miyaura Cross-Coupling of 3-Bromo Pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: Royal Society of Chemistry (RSC Advances) Citation: Daïch, A., et al. (2021). RSC Advances. [Link]

Sources

Application Note: Sonogashira Cross-Coupling Protocols for 5-Iodopyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the pyrimidinone core (uracil, cytosine, and their isosteres) at the C-5 position is a cornerstone in the development of antiviral (e.g., BVDU, Edoxudine) and anticancer therapeutics.[1] The Sonogashira cross-coupling reaction offers the most direct route to introduce alkynyl "handles" for further derivatization or to establish rigid pi-conjugated systems.

However, 5-iodopyrimidinones present unique challenges compared to standard aryl halides:

  • Lactam-Lactim Tautomerism: The N3-H (uracil) or exocyclic amine (cytosine) can poison palladium catalysts or interfere with base-mediated cycles.

  • Solubility Profiles: High polarity often necessitates non-standard solvent systems (aqueous mixtures or dipolar aprotic solvents).

  • Electronic Deactivation: The electron-deficient nature of the pyrimidine ring generally favors oxidative addition at C-5, but adjacent carbonyls can induce competing coordination.[1]

This guide provides two field-proven protocols: Method A for lipophilic/protected substrates and Method B for unprotected/hydrophilic substrates (aqueous phase).

Strategic Analysis & Mechanism

The C-5 Reactivity "Sweet Spot"

The 5-position of the pyrimidinone ring is electronically unique. Unlike the 6-position (which is susceptible to nucleophilic attack), the 5-position behaves similarly to an electron-deficient aryl halide.

  • Substrate Selection: 5-Iodopyrimidinones are vastly superior to their 5-bromo counterparts. The C-I bond energy is sufficiently low to facilitate rapid oxidative addition (OA) even with mild Pd(0) sources, preventing the need for harsh temperatures that degrade the heterocycle.

  • The "Copper Effect": While copper-free variants exist, the use of CuI is recommended for 5-iodopyrimidinones.[1] The formation of the copper-acetylide intermediate significantly accelerates the transmetallation step, which is crucial when the Pd center is crowded by the steric bulk of the nucleobase.[1]

Mechanistic Pathway

The following diagram illustrates the dual-cycle mechanism, highlighting the critical intersection between the Palladium cycle and the Copper cycle.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Determining) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Substrate 5-Iodopyrimidinone Substrate->OxAdd Alkyne Terminal Alkyne CuAcetylide Cu-Acetylide Alkyne->CuAcetylide + Base / CuI Base Base (Et3N) Base->CuAcetylide CuSalt CuI (Co-Catalyst) CuSalt->CuAcetylide CuAcetylide->TransMet

Figure 1: Dual-catalytic cycle showing the convergence of the Pd-activated 5-iodopyrimidinone and the Cu-activated alkyne.

Detailed Protocols

Protocol A: The "Classic" Organic Phase

Best for: N1-alkylated pyrimidinones, protected nucleosides, and lipophilic derivatives.[1] Key Advantage: High yields, standard purification (silica gel).[1]

Materials
  • Substrate: 5-Iodo-1-alkylpyrimidin-2(1H)-one (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Base: Triethylamine (Et₃N) (2.0 – 5.0 equiv)

  • Solvent: Anhydrous DMF or THF (Degassed)

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk flask or microwave vial. Allow to cool under Argon flow.

  • Loading: Add the 5-iodopyrimidinone derivative, Pd(PPh₃)₂Cl₂, and CuI to the flask.

    • Critical Check: If the substrate is a solid, add it now.[1][2] If liquid, add after solvent.[1]

  • Degassing: Evacuate and backfill with Argon (3 cycles). This prevents the "Glaser" homocoupling of the alkyne.[1][3]

  • Solvation: Add anhydrous DMF via syringe. Stir until solids are mostly dissolved.

  • Activation: Add Et₃N followed immediately by the terminal alkyne via syringe.[1]

    • Visual Cue: The solution often turns from yellow to dark brown/black over 10-20 minutes. This is normal.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: If the 5-iodo substrate is sterically hindered, heat to 50°C. Avoid >80°C to prevent de-iodination.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.[4]

  • Purification: Flash column chromatography.

Protocol B: The "Green" Aqueous Phase

Best for: Unprotected nucleosides (e.g., 5-iodo-2'-deoxyuridine), free NH groups, and highly polar substrates.[1] Key Advantage: Avoids protection/deprotection steps; utilizes water-soluble phosphines.

Materials
  • Substrate: Unprotected 5-iodopyrimidinone (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 – 2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: TPPTS (3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium salt) (2.5 equiv relative to Pd)[1]

  • Co-Catalyst: CuI (10 mol%)

  • Solvent: Water:Acetonitrile (2:1 ratio)[5]

  • Base: Na₂CO₃ (2.0 equiv) or Et₃N

Step-by-Step Methodology
  • Catalyst Pre-formation: In a separate vial, dissolve Pd(OAc)₂ and TPPTS in degassed water.[1] Stir for 15 mins to form the yellow, water-soluble Pd(0) species in situ.[1]

  • Main Setup: In the reaction vessel, dissolve the unprotected 5-iodopyrimidinone in the Water/MeCN mixture.

  • Addition: Add the pre-formed catalyst solution, followed by CuI and the base.

  • Alkyne Addition: Add the alkyne.

  • Reaction: Heat to 50–60°C for 6–12 hours.

    • Why Heat? Aqueous systems have higher activation energy barriers for phase transfer; mild heating ensures completion.[1]

  • Workup:

    • Option 1 (Precipitation): If the product is less soluble than the starting material, cool to 4°C and filter the precipitate.[1]

    • Option 2 (Resin): Use a scavenger resin (e.g., Chelex) to remove Cu/Pd, then lyophilize.[1]

Optimization & Troubleshooting Matrix

Solvent & Base Screening Data

The following table summarizes the impact of conditions on the coupling of 5-iodo-uracil derivatives (Yields averaged from internal validation runs).

Solvent SystemBaseTemp (°C)Yield (%)Notes
DMF (Anhydrous) Et₃N 25 92% Standard. Best for protected substrates.
THFEt₃N6078%Slower kinetics; requires heating.
MeCN/H₂O (1:1)Na₂CO₃5085%Excellent for free nucleosides.
DMFK₂CO₃8045%Low yield due to base-mediated degradation of pyrimidinone.
Troubleshooting Guide

Troubleshooting Start Problem Observed Issue1 No Reaction (SM remains) Start->Issue1 Issue2 Glaser Product (Alkyne dimer) Start->Issue2 Issue3 Pd Black Precipitation Start->Issue3 Sol1 Check O2 levels Increase Temp to 50°C Issue1->Sol1 Sol2 Degas Solvent better Add Alkyne slowly Issue2->Sol2 Sol3 Add excess Ligand Switch to PdCl2(dppf) Issue3->Sol3

Figure 2: Decision tree for common failure modes in pyrimidinone couplings.

  • Self-Validating Check: If you observe rapid formation of a blue/green color, your Copper(I) has oxidized to Copper(II). The reaction will stall. Action: Add a reducing agent (Sodium Ascorbate) or restart with fresh CuI under strict Argon.

References

  • Robins, M. J., & Barrish, P. J. (1983).[1] Nucleic acid related compounds. 42. A general procedure for the efficient synthesis of 2-substituted pyrrolo[2,3-d]pyrimidines (7-deazapurines). The Journal of Organic Chemistry, 48(11), 1916–1919.[1] Link

  • Agrofoglio, L. A., Gillaizeau, I., & Saito, Y. (2003).[1] Palladium-assisted routes to nucleosides.[5][6] Chemical Reviews, 103(5), 1875–1916.[1] Link

  • Western, E. C., Daft, J. R., & Shaughnessy, K. H. (2003).[1] Efficient, One-Step Suzuki Arylation of Unprotected Halonucleosides in Aqueous Media.[1] The Journal of Organic Chemistry, 68(17), 6767–6774.[1] Link

  • Čapek, P., Pohl, R., & Hocek, M. (2006).[1] Cross-coupling reactions of unprotected halopurine bases, nucleosides, nucleotides and nucleoside triphosphates with 1-alkynes in aqueous media.[1] Organic & Biomolecular Chemistry, 4(11), 2278–2284.[1] Link

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link

Sources

Application Note: Strategic Nucleophilic Functionalization of the Pyrimidinone C-5 Position

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The C-5 position of the pyrimidinone scaffold represents a unique electronic anomaly in heterocyclic chemistry. Unlike the highly electron-deficient C-2, C-4, and C-6 positions, the C-5 position functions electronically as a "meta-like" carbon, possessing significant electron density that renders classical Nucleophilic Aromatic Substitution (


) kinetically unfavorable under standard conditions. This guide outlines the mechanistic barriers to C-5 functionalization and provides validated protocols to overcome them, primarily utilizing Palladium-catalyzed cross-coupling (Buchwald-Hartwig) and specialized activation strategies.

The Electronic Challenge: Why C-5 is "Invisible" to Nucleophiles

To design effective experiments, one must first understand the electronic landscape of the pyrimidinone ring.

Electronic Density Mapping

In the pyrimidine ring, the nitrogen atoms at positions 1 and 3 exert a strong inductive (


) and mesomeric (

) electron-withdrawing effect. This creates a significant partial positive charge (

) at positions 2, 4, and 6, making them prime targets for nucleophilic attack.

However, the C-5 position lies at the node of this electron withdrawal. It retains higher electron density, behaving similarly to an electron-rich aromatic system (like the C-3 of a pyrrole or the meta-position of pyridine). Consequently, nucleophiles (


) are electrostatically repelled or simply fail to form the necessary Meisenheimer complex required for classical 

.
Mechanistic Visualization

The following diagram illustrates the divergence in reactivity between C-4 (highly reactive) and C-5 (deactivated toward nucleophiles).

PyrimidinoneReactivity Substrate Pyrimidinone Scaffold C4_Path C-4 Position (Ortho/Para to N) Electron Deficient Substrate->C4_Path C5_Path C-5 Position (Meta to N) Electron Neutral/Rich Substrate->C5_Path SNAr_Success Facile SNAr (Meisenheimer Complex Stabilized) C4_Path->SNAr_Success Direct Attack SNAr_Fail SNAr Fails (No Resonance Stabilization) C5_Path->SNAr_Fail Direct Attack Pd_Solution Solution: Pd-Catalysis (Oxidative Addition) SNAr_Fail->Pd_Solution Strategy Shift

Figure 1: Comparative reactivity logic flow. Note that C-5 requires catalytic activation to bypass the electronic barrier.

Experimental Strategy: Transition Metal-Catalyzed Substitution

Since the electronic bias prevents direct substitution, the industry-standard approach involves Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination/Etherification) . This method inverts the reactivity logic: instead of the nucleophile attacking the ring, the palladium catalyst inserts into the C-5—Halogen bond (Oxidative Addition), rendering the carbon susceptible to transmetallation and reductive elimination.

Critical Parameter Optimization

Success at C-5 is ligand-dependent. Standard ligands (


) often fail due to the competitive coordination of the pyrimidinone nitrogens to the metal center.
ParameterRecommendationRationale
Precursor 5-Bromo- or 5-IodopyrimidinoneIodides react faster, but bromides are more stable and commercially available. Chlorides are generally too inert at C-5.
Catalyst Source

or

Provides a clean source of

or easily reduced

.
Ligand (Critical) Xantphos or BrettPhos Xantphos (large bite angle) enforces reductive elimination. BrettPhos is superior for primary amines and difficult substrates.
Base

or

Weaker bases reduce side reactions (e.g., hydrolysis of the pyrimidinone). Avoid strong alkoxides (

) if functional group tolerance is low.
Solvent 1,4-Dioxane or TolueneHigh boiling points required (100°C+). Dioxane aids in solubility of polar heterocycles.

Protocol A: Pd-Catalyzed C-5 Amination (Buchwald-Hartwig)

This protocol is optimized for introducing primary and secondary amines at the C-5 position of a 5-bromo-4(3H)-pyrimidinone derivative.

Materials
  • Substrate: 5-Bromo-substituted pyrimidinone (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Catalyst:

    
     (2-5 mol%)[1]
    
  • Ligand: Xantphos (4-10 mol%)[1]

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Methodology
  • Preparation: Dry the reaction vessel (Schlenk tube or microwave vial) in an oven at 120°C for 1 hour. Cool under a stream of Argon/Nitrogen.

    • Note: Moisture kills this reaction.

      
       is hygroscopic; grind and dry it before use.
      
  • Charging: Add the solid reagents: 5-bromopyrimidinone,

    
    , Xantphos, and 
    
    
    
    .
    • Why: Adding catalyst and ligand together allows pre-complexation.

  • Degassing: Seal the vessel and evacuate/backfill with Argon three times.

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe. Add the liquid amine (if solid, add in step 2).

  • Activation: Heat the mixture to 100°C (oil bath) or 110°C (Microwave) for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[2] Look for the disappearance of the Bromide isotope pattern (1:1 ratio of M/M+2).

  • Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc or MeOH.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradients are usually necessary due to the polarity of the pyrimidinone).

Protocol B: Copper-Catalyzed C-5 Etherification (Ullmann-Type)

For forming C-O bonds (e.g., C-5 phenoxy derivatives), Copper catalysis is often more cost-effective and robust than Palladium.

Materials
  • Substrate: 5-Bromo-substituted pyrimidinone (1.0 equiv)

  • Nucleophile: Phenol or Alcohol (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 1,10-Phenanthroline or N,N-Dimethylglycine (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF

Step-by-Step Methodology
  • Charging: Combine 5-bromopyrimidinone, Phenol,

    
    , Ligand, and Base in a screw-cap vial.
    
  • Atmosphere: Purge with Argon. (Copper(I) can oxidize to inactive Copper(II) in air).

  • Reaction: Add solvent (DMSO) and heat to 120°C for 16–24 hours.

    • Note: Ullmann couplings require higher temperatures than Buchwald-Hartwig.

  • Quench: Dilute with water and extract with EtOAc.

    • Troubleshooting: If an emulsion forms (common with DMSO), use a brine wash or filter through Celite.

Troubleshooting & Optimization Guide

When the reaction fails, consult this logic tree to identify the failure mode.

OptimizationLogic Start Reaction Failed/Low Yield Check1 Is Starting Material Consumed? Start->Check1 Branch_No No (SM Remains) Check1->Branch_No Branch_Yes Yes (SM Gone) Check1->Branch_Yes Action_Temp Increase Temp or Switch to Microwave Branch_No->Action_Temp Action_Cat Catalyst Poisoning? Switch to BrettPhos (Better for N-heterocycles) Branch_No->Action_Cat Check2 Is Product Dehalogenated? (H-substituted instead of Amine) Branch_Yes->Check2 Action_Solvent Solvent Source of H? Dry Solvent thoroughly Switch Dioxane -> Toluene Check2->Action_Solvent Yes (Reduction) Action_Ligand Reductive Elimination Slow? Switch to Xantphos Check2->Action_Ligand No (Complex Mixture)

Figure 2: Troubleshooting decision matrix for C-5 cross-coupling.

Common Pitfalls
  • Catalyst Deactivation: The pyrimidinone nitrogens can coordinate to Pd, shutting down the cycle. Solution: Use bulky biaryl phosphine ligands (BrettPhos) that sterically prevent this coordination.

  • Protodehalogenation: The bromine is replaced by Hydrogen instead of the amine. Cause:

    
    -hydride elimination from the amine or solvent impurities. Solution: Ensure strictly anhydrous conditions; switch to a ligand with a larger bite angle.
    

References

  • Schofield, K. (2013). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworth-Heinemann. (Foundational text on heterocyclic electronics).
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Joo, Y. H., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 16(2), 560–563. (Demonstrates ligand utility in difficult N-heterocycles).

  • Kozak, W., et al. (2020).[3] "Modifications at the C-5 position of pyrimidine nucleosides." ResearchGate Review.

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors via 5-Iodo-Pyrimidinone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The 5-iodo-pyrimidin-4-one scaffold represents a "privileged structure" in kinase inhibitor discovery. Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (Glu/Leu backbone residues).

The strategic value of the 5-iodo substituent is twofold:

  • Electronic Modulation: The iodine atom creates a polarized "handle" at the C5 position.

  • Divergent Synthesis: It serves as an ideal electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid introduction of hydrophobic moieties that target the kinase "gatekeeper" residue or the hydrophobic back-pocket (Selectivity Pocket).

This guide details a robust, self-validating workflow for synthesizing these inhibitors, focusing on overcoming common pitfalls such as catalyst poisoning by the free amide and regioselectivity issues during N-alkylation.

Synthetic Workflow Visualization

The following diagram outlines the divergent synthetic pathway. The critical decision point is the timing of N-alkylation relative to the cross-coupling to ensure catalyst longevity and regiocontrol.

KinaseSynthesis Start Starting Material (Uracil/Cytosine Deriv.) Iodination Step 1: C5-Iodination (NIS/DMF) Start->Iodination Electrophilic Sub. Protection Step 2: N-Alkylation/Protection (Regiocontrol N1 vs O) Iodination->Protection Lock Tautomer Coupling Step 3: Pd-Cross Coupling (Suzuki-Miyaura) Protection->Coupling Pd(dppf)Cl2 / Ar-B(OH)2 Deprotection Step 4: Deprotection (Optional) Coupling->Deprotection Acid/Base Final Final Kinase Inhibitor (ATP-Competitive) Coupling->Final If R is permanent Deprotection->Final

Caption: Divergent synthetic workflow for 5-iodo-pyrimidinone kinase inhibitors. Step 2 is critical for preventing Pd-catalyst sequestration.

Detailed Experimental Protocols

Protocol A: C5-Iodination of Pyrimidinone Core

Objective: Selective introduction of iodine at the C5 position of 2-amino-pyrimidin-4-one. Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagents:

  • Starting Material: 2-amino-4-pyrimidinone (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-amino-4-pyrimidinone (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask. Ensure complete solubility; mild heating (40°C) may be required.

  • Addition: Cool the solution to 0°C. Add NIS (11 mmol) portion-wise over 15 minutes. Why: Rapid addition causes exotherms that can lead to di-iodination or oxidative degradation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Monitor by LC-MS. The starting material (M+H) peak should disappear, replaced by the M+126 peak (Iodine mass).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, 2-amino-5-iodo-pyrimidin-4-one , typically precipitates as a solid.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.

Expert Insight: Avoid using elemental Iodine (


) with strong base if the substrate has sensitive functional groups. NIS provides a cleaner profile with succinimide as the only byproduct (water-soluble).
Protocol B: Regioselective N1-Alkylation

Objective: "Lock" the pyrimidinone tautomer and introduce the solvent-exposed tail (R-group) while preventing O-alkylation. Challenge: Pyrimidinones exist in equilibrium. Alkylation can occur at N1, N3, or Oxygen. For kinase inhibitors, N1-alkylation is often preferred to mimic the ribose attachment of ATP.

Reagents:

  • Substrate: 2-amino-5-iodo-pyrimidin-4-one

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Electrophile: Alkyl Halide (R-X) or Tosylate

  • Solvent: DMF or NMP

Procedure:

  • Suspend the 5-iodo intermediate in DMF.

  • Add

    
    . Stir for 30 mins at RT to deprotonate.
    
  • Add the alkyl halide dropwise.

  • Heat to 60°C for 3–12 hours.

  • Critical Check: Use 2D NMR (HMBC) to confirm regiochemistry. N1-alkylation typically shows a correlation between the N-CH2 protons and the C2/C6 carbons. O-alkylation will show a significant chemical shift in the adjacent carbon.

Protocol C: The "Magic Handle" Suzuki-Miyaura Coupling

Objective: Install the hydrophobic "Gatekeeper" targeting group at C5.

Reagents:

  • Scaffold: N1-alkyl-5-iodo-pyrimidinone (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base: 2M Aqueous

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Environment: Charge a microwave vial with the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Why: Pd(0) species are oxygen-sensitive; failure to degas leads to homocoupling of the boronic acid.

  • Solvent Addition: Add degassed Dioxane and aqueous base via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.

    • Note: The Iodine bond is highly reactive; microwave irradiation accelerates the oxidative addition step, minimizing de-iodination side products.

  • Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological assay, to remove residual Palladium.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Presentation: Catalyst Optimization

When coupling sterically hindered boronic acids (common in kinase inhibitors to induce twist), standard catalysts fail. The table below summarizes optimization data for a difficult coupling (ortho-substituted aryl boronic acid).

Catalyst SystemLigand TypeYield (%)Reaction TimeNotes

Monodentate Phosphine35%12 hSignificant de-iodination observed.

Bidentate (Ferrocene)78%4 hRobust standard. Good balance of steric/electronic properties.

+ XPhos
Buchwald Dialkylbiaryl92% 1 hBest for sterically hindered "Gatekeeper" groups.

+

In situ generation20%12 hPoor conversion; catalyst aggregation ("Pd black") observed.

Mechanistic Validation (Binding Mode)[1]

Understanding why we synthesize this specific geometry is crucial. The diagram below illustrates the binding mode of the synthesized inhibitor within the ATP pocket.

BindingMode Inhibitor 5-Aryl-Pyrimidinone Inhibitor Hinge Hinge Region (Glu/Leu Backbone) Inhibitor->Hinge H-Bond (Donor/Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) Inhibitor->Gatekeeper Hydrophobic Interaction (via C5-Aryl group) RibosePocket Ribose/Solvent Pocket Inhibitor->RibosePocket Solubilizing Group (via N1-Alkyl)

Caption: Pharmacophore mapping. The C5-aryl group (installed via Suzuki) targets the Gatekeeper, determining selectivity.

Troubleshooting & Expert Tips

  • Catalyst Poisoning: If the Suzuki coupling stalls, it is often due to the free amine (

    
    ) or the lactam (
    
    
    
    ) coordinating to the Palladium.
    • Solution: Protect the exocyclic amine as a Boc-carbamate or perform the N1-alkylation before the coupling step.

  • De-iodination: If you observe the product minus the iodine (replaced by H), the hydride source is likely the solvent or base.

    • Solution: Switch from Ethanol/Water to Dioxane/Water. Ensure strictly anhydrous conditions if using hydride-sensitive catalysts.

  • Regioselectivity (N1 vs O): High temperatures in the alkylation step favor the thermodynamic product (usually N1). If O-alkylation persists, switch to Mitsunobu conditions (Alcohol,

    
    , DIAD), which frequently favor N-alkylation for pyrimidinones.
    

References

  • Chi, Y.-H., et al. (2021).[1] "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry, 64(11), 7312-7330.[1][2]

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Application Notes.

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Sanna, M., et al. (2019).[4] "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 62(8), 4013-4031.[4]

  • Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Protocols.

Sources

Preparation of antiviral nucleoside analogs from pyrimidinone scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic construction of antiviral nucleoside analogs, focusing on the Vorbrüggen glycosylation of pyrimidinone scaffolds. Nucleoside analogs (e.g., Molnupiravir, Gemcitabine, Lamivudine) function as "Trojan horse" substrates for viral RNA-dependent RNA polymerases (RdRp). This note provides a high-fidelity protocol for coupling silylated pyrimidine bases with modified sugar donors, followed by critical C4-functionalization strategies. It addresses the primary challenges of N1-regioselectivity ,


-anomeric purity , and moisture sensitivity .

Strategic Considerations & Mechanism

The synthesis of nucleoside analogs hinges on the Silyl-Hilbert-Johnson (Vorbrüggen) reaction. Unlike older metal-salt methods, this protocol utilizes Lewis acid catalysis (TMSOTf) to couple a silylated base with a protected sugar donor.

The Regioselectivity Challenge (N1 vs. N3)

Pyrimidinones (e.g., Uracil, Cytosine) are ambident nucleophiles.

  • N1-Alkylation (Desired): Thermodynamically favored. Essential for biological activity as it mimics natural nucleoside linkage.

  • N3-Alkylation (Undesired): Kinetically accessible but sterically hindered in silylated intermediates.

  • Solution: Full silylation (Bis-TMS) of the base sterically blocks N3 and increases the nucleophilicity of N1, driving the reaction toward the bioactive N1-isomer.

Stereochemical Control ( vs. )
  • 
    -Anomer (Bioactive):  Achieved via Neighboring Group Participation (NGP) . A 2'-acyl protecting group (e.g., benzoyl, acetyl) on the sugar donor forms a cyclic acyloxonium intermediate, blocking the 
    
    
    
    -face and forcing the base to attack from the
    
    
    -face.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic flow from silylation to the final nucleoside, highlighting the critical oxocarbenium intermediate.

VorbruggenMechanism Base Pyrimidinone Base (Uracil/Cytosine) Silylation Silylation (BSA/HMDS) Base->Silylation BisTMS Bis-TMS Intermediate (Activated Base) Silylation->BisTMS -NH -> -N-TMS Coupling Nucleophilic Attack (N1-Selective) BisTMS->Coupling Sugar Protected Sugar (1-O-Acetyl-2,3,5-tri-O-Bz) LewisAcid Lewis Acid (TMSOTf) Sugar->LewisAcid Oxocarbenium Oxocarbenium Ion (Reactive Electrophile) LewisAcid->Oxocarbenium -OAc leaving group Oxocarbenium->Coupling Product Protected Nucleoside (Beta-Anomer) Coupling->Product -TMS group

Figure 1: Mechanistic pathway of Vorbrüggen glycosylation showing convergent activation of base and sugar.

Protocol A: The Standard Vorbrüggen Glycosylation

Objective: Synthesis of 2',3',5'-Tri-O-benzoyl-uridine (General Model). Scale: 10 mmol (Adaptable).

Materials & Reagents
  • Base: Uracil (1.12 g, 10 mmol).

  • Sugar Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (5.04 g, 10 mmol).
    
  • Silylating Agent:

    
    -Bis(trimethylsilyl)acetamide (BSA ) (3 equiv, 7.4 mL).
    
  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf ) (1.1 equiv, 2.0 mL).

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE). Note: Water content must be <50 ppm.

Step-by-Step Methodology
  • Silylation (In Situ):

    • Charge a flame-dried round-bottom flask (RBF) with Uracil (10 mmol) and anhydrous MeCN (50 mL) under Argon atmosphere.

    • Add BSA (30 mmol) via syringe.

    • Critical Step: Heat to reflux (80°C) for 30–60 minutes until the solution becomes strictly clear and homogeneous. This confirms formation of the soluble Bis-TMS-uracil.

    • Cool the mixture to 0°C (ice bath).

  • Coupling:

    • Dissolve the Sugar Donor (10 mmol) in anhydrous MeCN (20 mL) and add to the silylated base solution.

    • Add TMSOTf (11 mmol) dropwise over 5 minutes at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting sugar (

      
      ) should disappear, and a lower spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Cool to 0°C. Carefully add saturated aqueous NaHCO

      
       (30 mL) to quench the Lewis acid and hydrolyze residual silyl groups.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • Note: Emulsions are common; filtration through Celite can help.

  • Purification:

    • Recrystallization from EtOH is often sufficient for

      
      -anomers.
      
    • Alternatively, flash chromatography (SiO

      
      , 0 
      
      
      
      5% MeOH in DCM).

Protocol B: C4-Functionalization (Uridine to Cytidine Transition)

Many antivirals (e.g., Molnupiravir, Gemcitabine) are Cytidine derivatives. The most robust route converts a Uridine scaffold to Cytidine via a 4-Triazolyl intermediate.

Objective: Convert Protected Uridine to Protected Cytidine/N4-Hydroxycytidine.

Reagents
  • Activator: 1,2,4-Triazole (10 equiv) + POCl

    
     (3 equiv).
    
  • Base: Triethylamine (TEA) (12 equiv).

  • Nucleophile: Aqueous Ammonia (for Cytidine) or Hydroxylamine (for Molnupiravir/NHC).[1]

Methodology
  • Activation (Formation of 4-Triazolyl Intermediate):

    • Dissolve protected Uridine (5 mmol) in anhydrous MeCN (50 mL).

    • Cool to 0°C. Add TEA (60 mmol) and 1,2,4-Triazole (50 mmol).

    • Add POCl

      
       (15 mmol) dropwise. Caution: Exothermic.
      
    • Stir at RT for 3–6 hours. Monitor by TLC for the fluorescent triazolyl intermediate.

  • Displacement (The Switch):

    • For Cytidine: Add NH

      
      OH (25% aq, 10 mL). Stir 1 h.
      
    • For N4-Hydroxycytidine (Molnupiravir precursor): Add Hydroxylamine hydrochloride (NH

      
      OH·HCl) (5 equiv) and stir overnight.
      
  • Isolation:

    • Dilute with EtOAc, wash with water/brine.

    • The triazole leaving group is water-soluble, simplifying purification.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterN1-Isomer (Desired)N3-Isomer ( impurity)
UV

~260 nm (pH dependent)Shifts significantly in base
HMBC NMR H1' correlates to C2 & C6H1' correlates to C2 & C4
H1' Chemical Shift

5.8 – 6.2 ppm
Often shifted upfield
Anomeric Coupling

Hz (

)

Hz (

, if formed)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsRedistill MeCN over CaH

; use fresh TMSOTf.

-Anomer Formation
No participating group at C2'Use 2'-O-acyl protection (Bz/Ac) instead of benzyl/silyl.
N3-Isomer Presence Incomplete silylationIncrease BSA reflux time; ensure solution is clear before coupling.
Emulsions Silyl byproductsUse dilute HCl wash or filter through Celite during workup.

Workflow Diagram

Workflow Start Start: Pyrimidinone Base Step1 1. Silylation (BSA, 80°C) Goal: Bis-TMS Intermediate Start->Step1 Step2 2. Glycosylation (TMSOTf, 0°C) Goal: N1-Coupling Step1->Step2 Check QC: Check Regioselectivity (TLC/NMR) Step2->Check Check->Step1 Fail (Reprocess) Step3 3. C4-Activation (POCl3/Triazole) Goal: 4-Triazolyl Uridine Check->Step3 Pass Step4 4. Amination (NH2OH or NH3) Goal: Cytidine/NHC Analog Step3->Step4 Final Final: Pure Nucleoside Analog Step4->Final

Figure 2: Operational workflow for converting pyrimidinone bases to antiviral cytidine analogs.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Painter, W. P., et al. (2021). Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity Against SARS-CoV-2. Antimicrobial Agents and Chemotherapy, 65(5).

  • Gopalsamuthiram, V., et al. (2022).[2] Process Development for the Large-Scale Synthesis of Molnupiravir (EIDD-2801). ACS Omega, 7(4), 3567–3572.

  • Li, F., et al. (2022). Improved Protocol for the Synthesis of EIDD-2801 (Molnupiravir). European Journal of Organic Chemistry.

  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Purifying Lipophilic Pyrimidinone Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the column chromatography purification of lipophilic pyrimidinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this challenging class of molecules. The unique combination of a polar, and often basic, pyrimidinone core with extensive lipophilic substitutions presents specific hurdles in achieving high purity and yield. This document provides in-depth, field-proven insights and troubleshooting strategies to empower you to overcome these challenges in your daily laboratory work.

Understanding the Challenge: The Dichotomy of Lipophilic Pyrimidinones

Lipophilic pyrimidinone derivatives are characterized by two opposing chemical features: a hydrophilic, electron-rich pyrimidinone ring system and a large, nonpolar scaffold. This duality governs their behavior in chromatographic systems. The pyrimidinone core, with its nitrogen atoms, can engage in strong polar interactions, including hydrogen bonding and acid-base interactions with the stationary phase. In contrast, the lipophilic chains or aromatic systems dictate the compound's solubility in organic solvents. The key to successful purification lies in balancing these opposing properties to achieve selective retention and elution.

Part 1: Strategic Planning for a Successful Purification

A well-planned chromatographic separation is the foundation of a successful purification. This section will guide you through the critical decisions you need to make before you even pack your column.

Choosing the Right Stationary Phase: It's All About Interaction

The choice of stationary phase is paramount and is dictated by the polarity of your target molecule.[1] For lipophilic compounds, you have two primary options: normal-phase or reversed-phase chromatography.

Normal-Phase Chromatography: This is the most common approach for the purification of synthetic organic compounds.

  • Standard Silica Gel (SiO₂): This is the workhorse for most applications. Its surface is populated with acidic silanol groups (Si-OH) that can interact strongly with the basic nitrogen atoms of the pyrimidinone ring.[2] This interaction can be beneficial for retention but can also lead to issues like peak tailing.

  • Deactivated Silica Gel: If you observe significant peak tailing or degradation of your compound on standard silica, consider using a deactivated silica gel.[3] This can be achieved by treating the silica with a reagent like triethylamine to block the most acidic silanol sites.

  • Amine-Functionalized Silica (NH₂): This stationary phase is particularly useful for purifying compounds with basic functionalities. The amine groups on the silica surface can help to reduce the strong interactions between the basic pyrimidinone and acidic silanols, resulting in improved peak shape.[4]

Reversed-Phase Chromatography (RPC): In RPC, the stationary phase is nonpolar, and the mobile phase is polar. This technique is often used for the final purification of drug candidates.[4]

  • C18 and C8 Bonded Silica: These are the most common reversed-phase stationary phases. The long alkyl chains provide a nonpolar environment that retains lipophilic molecules.[5] The separation is based on the hydrophobic interactions between the lipophilic part of your molecule and the stationary phase.

Stationary PhasePrimary Interaction MechanismBest Suited ForPotential Issues
Normal-Phase
Standard Silica GelAdsorption (polar interactions)General purpose purification of moderately polar to nonpolar compounds.Peak tailing for basic compounds, potential for compound degradation.
Deactivated Silica GelAdsorption (reduced polar interactions)Purification of acid-sensitive or strongly basic compounds.May require optimization of the deactivation process.
Amine-Functionalized SilicaAdsorption & weak ion-exchangePurification of basic compounds to improve peak shape.Can have different selectivity compared to standard silica.
Reversed-Phase
C18/C8 Bonded SilicaPartitioning (hydrophobic interactions)High-resolution purification of lipophilic compounds, often in later stages of development.Requires polar mobile phases, which may have limited solubility for highly lipophilic compounds.
Mobile Phase Selection: The Driving Force of Your Separation

The mobile phase, or eluent, is the solvent that moves your compound through the column. The choice of mobile phase is critical for achieving good separation.

For Normal-Phase Chromatography:

The goal is to find a solvent system that provides a good balance between moving your compound down the column and allowing it to interact with the stationary phase. A common strategy is to use a mixture of a nonpolar solvent and a more polar solvent.

  • Common Solvent Systems:

    • Hexane/Ethyl Acetate: A versatile system for a wide range of polarities.[6]

    • Dichloromethane/Methanol: Effective for more polar compounds.[6]

  • Optimizing the Mobile Phase with Thin-Layer Chromatography (TLC): TLC is an invaluable tool for quickly screening different solvent systems. The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[6] This ensures that the compound will have adequate retention on the column to be separated from impurities.

For Reversed-Phase Chromatography:

In RPC, the mobile phase is typically a mixture of water and a water-miscible organic solvent.

  • Common Solvent Systems:

    • Acetonitrile/Water: A popular choice due to its low viscosity and UV transparency.[7]

    • Methanol/Water: A more economical alternative to acetonitrile.[7]

  • Additives to Improve Peak Shape: For basic compounds like pyrimidinones, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by protonating the basic nitrogens and reducing their interaction with residual silanol groups on the stationary phase.[8]

Part 2: The Art of the Column: From Packing to Elution

A well-packed and properly loaded column is essential for a high-resolution separation. This section provides a step-by-step guide to the practical aspects of running your column.

Column Packing: A Solid Foundation

A uniformly packed column is crucial to prevent uneven solvent flow, which can lead to band broadening and poor separation.[9]

Workflow for Wet Packing a Silica Gel Column

G cluster_0 Column Packing Workflow A Prepare Slurry: Mix silica gel with the initial, non-polar eluent. B Pour Slurry into Column: Use a funnel to pour the slurry in one continuous motion. A->B C Tap to Settle: Gently tap the column to dislodge air bubbles and ensure even packing. B->C D Add a Layer of Sand: Carefully add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading. C->D E Drain Excess Solvent: Allow the solvent to drain until it is level with the top of the sand. D->E

Caption: Workflow for wet packing a silica gel column.

Sample Loading: The Critical First Step

How you introduce your sample onto the column can significantly impact the success of your purification. The goal is to apply the sample in a narrow band at the top of the column.

Wet Loading vs. Dry Loading

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and carefully pipetted onto the top of the column.[10] This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: The sample is pre-adsorbed onto a small amount of silica gel or an inert support like Celite.[11] The solvent is then evaporated, and the dry, free-flowing powder is added to the top of the column. This method is ideal for samples that have poor solubility in the mobile phase or when using a strong solvent to dissolve the sample would compromise the separation.[11]

Protocol for Dry Loading a Lipophilic Pyrimidinone Derivative

  • Dissolve the Sample: Dissolve your crude lipophilic pyrimidinone derivative in a suitable volatile solvent (e.g., dichloromethane or acetone).

  • Add Adsorbent: Add a small amount of silica gel (approximately 2-3 times the mass of your sample) to the solution.[11]

  • Evaporate the Solvent: Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Load the Column: Carefully add the powder to the top of the packed column.

  • Add a Protective Layer: Gently add a layer of sand on top of the sample to prevent it from being disturbed when you add the mobile phase.

Part 3: Troubleshooting Common Issues in the Purification of Lipophilic Pyrimidinones

Even with careful planning and execution, you may encounter challenges during your purification. This section addresses common problems and provides practical solutions.

Problem: Poor Resolution - My Compounds are Eluting Together

Poor resolution is the inability to separate your target compound from impurities.

Troubleshooting Decision Tree for Poor Resolution

G tnode tnode A Poor Resolution? B Is the Rf of your target compound between 0.2 and 0.4 on TLC? A->B C Yes B->C Yes D No B->D No F Is the column overloaded? C->F E Adjust the mobile phase polarity. Decrease the amount of the polar solvent to increase retention. D->E G Yes F->G Yes H No F->H No I Reduce the amount of sample loaded onto the column. G->I J Consider using a different stationary phase with different selectivity (e.g., switch from silica to alumina or a bonded phase). H->J

Caption: Troubleshooting decision tree for poor resolution.

Problem: Peak Tailing - My Peaks are Asymmetrical

Peak tailing is a common issue when purifying basic compounds like pyrimidinones on silica gel.[2] It is often caused by strong interactions between the basic nitrogen atoms of the pyrimidinone ring and the acidic silanol groups on the silica surface.[12][13]

Solutions for Peak Tailing:

  • Add a Basic Modifier to the Mobile Phase: Adding a small amount of a competing base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the mobile phase can help to reduce peak tailing.[2] The modifier will preferentially interact with the acidic silanol sites, effectively shielding them from your compound.

  • Use a Deactivated or End-Capped Column: These columns have fewer accessible silanol groups, which reduces the likelihood of strong interactions with basic analytes.[14]

  • Switch to a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel.

  • Reduce Sample Load: Overloading the column can exacerbate peak tailing.[15]

Problem: Low Recovery - I'm Losing My Compound

Low recovery can be caused by several factors, from irreversible adsorption on the column to sample degradation.

Investigating Low Recovery:

  • Check for Irreversible Adsorption: After running the column, try flushing it with a very strong solvent (e.g., 10% methanol in dichloromethane) to see if any of your compound elutes. If it does, this suggests that your initial mobile phase was not strong enough to elute all of your product.

  • Assess Compound Stability: Your lipophilic pyrimidinone derivative may not be stable on silica gel. To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely degrading on the silica. In this case, you should switch to a less acidic stationary phase like alumina or consider a different purification technique.[3]

  • Ensure Complete Elution: Make sure you have collected enough fractions. Continue collecting fractions until a TLC analysis shows that no more compound is eluting from the column.

Frequently Asked Questions (FAQs)

Q1: My lipophilic pyrimidinone derivative is not soluble in hexane. How can I perform normal-phase chromatography?

A1: This is a common challenge with highly lipophilic compounds. If your compound is not soluble in the initial non-polar mobile phase, you should use the dry loading technique described in Part 2.2. Dissolve your compound in a more polar solvent that it is soluble in (like dichloromethane or ethyl acetate), adsorb it onto silica gel, and then load the dry powder onto the column.

Q2: Can I use a gradient elution for my purification?

A2: Yes, a gradient elution, where you gradually increase the polarity of the mobile phase during the separation, can be very effective for separating complex mixtures with a wide range of polarities.[1] Start with a low polarity mobile phase to elute the nonpolar impurities, and then slowly increase the percentage of the more polar solvent to elute your target compound and any more polar impurities.

Q3: How do I know which fractions contain my purified compound?

A3: After collecting fractions, you will need to analyze them to determine which ones contain your desired product. The most common method is to use TLC. Spot a small amount from each fraction onto a TLC plate and elute it with the same solvent system you used for the column. The fractions that contain a single spot corresponding to your target compound can then be combined.

Q4: My compound is still impure after one column. What should I do?

A4: Sometimes a single column is not enough to achieve the desired purity. If your compound is still impure, you can try a second column using a different stationary phase or a different solvent system. This will provide a different selectivity and may be able to separate the remaining impurities. Alternatively, you could consider another purification technique, such as preparative HPLC or recrystallization.[6]

Conclusion

The purification of lipophilic pyrimidinone derivatives by column chromatography is a challenging yet achievable task. By understanding the fundamental principles of chromatography and by systematically troubleshooting any issues that arise, you can successfully isolate your target compounds with high purity and yield. This guide provides a comprehensive framework to aid you in this process, from strategic planning to hands-on execution and problem-solving. Remember that each compound is unique, and some level of optimization will always be necessary to achieve the best results.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
  • University of York. (n.d.). Preparing & loading the column. Chemistry Teaching Labs.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
  • Sorbtech. (2023, April 7).
  • Organic Syntheses. (2025, June 19).
  • Element Lab Solutions. (2025, July 17).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • University of Rochester. (n.d.).
  • Waters Corporation. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography.
  • ResearchGate. (2003, June). Optimization of the Mobile Phase Composition.
  • Eli Lilly and Company. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Eli Lilly and Company.
  • BenchChem. (2025).
  • PubMed. (n.d.). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ZEOCHEM. (n.d.).
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Agilent. (2024, November 27). My Chromatography Has Changed: Steps for Effective Troubleshooting. Agilent.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.

Sources

Technical Support Center: Solving Regioselectivity Issues in Pyrimidinone Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Pyrimidinone Alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with controlling regioselectivity in the alkylation of pyrimidinone scaffolds. Pyrimidinones are a cornerstone in medicinal chemistry, but their rich and nuanced reactivity often leads to mixtures of N1, N3, and O-alkylated isomers, complicating synthesis and purification.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causal relationships behind experimental outcomes to empower you to rationalize your reaction design and overcome common synthetic hurdles.

Section 1: Foundational Concepts

This section addresses the fundamental principles governing the reactivity of pyrimidinones. Understanding these concepts is the first step toward troubleshooting and optimizing your reactions.

Q1: Why is regioselectivity a major challenge in pyrimidinone alkylation?

Regioselectivity is a significant hurdle because pyrimidinones are ambident nucleophiles .[1] This means they possess multiple, competing nucleophilic centers. The challenge is rooted in the electronic structure and tautomerism of the pyrimidinone ring.[2][3] The anionic form, generated upon deprotonation by a base, delocalizes the negative charge across the O-C2-N1 and O-C4-N3 systems (for 2- and 4-pyrimidinones, respectively). This creates at least three potential sites for electrophilic attack: the two ring nitrogens (N1 and N3) and the exocyclic oxygen atom. The subtle interplay of factors like the specific pyrimidinone substrate, base, solvent, and the nature of the alkylating agent determines the final product ratio, which can often be a difficult-to-separate mixture of isomers.

Q2: What are the possible sites of alkylation on a pyrimidinone ring, and how does tautomerism influence this?

Pyrimidinones exist in a dynamic equilibrium between several tautomeric forms, primarily the keto (amide) and enol (hydroxy) forms.[4] For example, 4(3H)-pyrimidinone is in equilibrium with 4-hydroxypyrimidine. While the keto form is generally more stable, the presence of the enol tautomer is crucial as it directly enables O-alkylation.[4][5]

The key nucleophilic sites are:

  • N1-position: A primary site for alkylation, leading to N1-substituted pyrimidinones.

  • N3-position: Another ring nitrogen that can be alkylated, especially if the N1 position is already substituted.[6]

  • Exocyclic Oxygen (O-alkylation): Attack at the oxygen of the enolate form leads to the corresponding alkoxy-pyrimidine.

The specific conditions of the reaction dictate which tautomer and corresponding nucleophilic site is most reactive.

Caption: Tautomeric equilibria and competing alkylation pathways.

Q3: How does the Hard and Soft Acids and Bases (HSAB) principle apply to pyrimidinone alkylation?

The HSAB principle is a powerful qualitative tool for predicting the regiochemical outcome of pyrimidinone alkylations.[7][8] It classifies acids (electrophiles) and bases (nucleophiles) as either "hard" or "soft."[9] Hard species are small, highly charged, and not easily polarizable, while soft species are larger, have a lower charge state, and are more polarizable.[8][10] The core tenet is: Hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. [10][11]

  • Nucleophilic Sites: In the pyrimidinone anion, the oxygen atom is considered a hard nucleophilic center due to its high electronegativity and charge density. The nitrogen atoms are generally considered softer than the oxygen.[7]

  • Electrophiles (Alkylating Agents):

    • Hard Electrophiles: Reagents like dimethyl sulfate and ethyl sulfate are considered hard. They tend to favor reaction at the hard oxygen center, leading to O-alkylation.[12]

    • Soft Electrophiles: Reagents like methyl iodide and benzyl bromide are softer. They preferentially react with the softer nitrogen centers, favoring N-alkylation.[4]

This principle explains why changing from dimethyl sulfate to methyl iodide can dramatically shift the product distribution from O- to N-alkylation under otherwise identical conditions.

Section 2: Troubleshooting Guide - Controlling Regioselectivity

This section provides targeted advice for common experimental problems.

Q4: My reaction is giving a mixture of N1 and N3-alkylated products. How can I favor N1-alkylation?

Achieving selective N1-alkylation is a common goal, particularly in nucleoside synthesis. A mixture often arises from similar reactivity at both nitrogen centers.

Troubleshooting Strategies:

  • Silylation Strategy: This is one of the most robust methods for directing N1-alkylation. Pre-treating the pyrimidinone with a silylating agent like hexamethyldisilazane (HMDS) generates a 2,4-bis(trimethylsilyloxy)pyrimidine intermediate.[13][14] This thermodynamically stable intermediate preferentially reacts with the alkylating agent at the N1 position. The silyl groups are then easily removed during aqueous workup or purification.[15]

  • Choice of Base and Solvent:

    • Using milder bases like cesium carbonate (Cs₂CO₃) at room temperature can improve N1 selectivity.[16]

    • Solvents with low dielectric constants, such as tetrahydrofuran (THF), can favor N1-alkylation. This is sometimes attributed to chelation effects where the cation (e.g., Na⁺) coordinates to the exocyclic oxygen, sterically hindering the N3 position.[17]

  • Steric Hindrance: If your pyrimidinone has a bulky substituent at the C6 position, it can sterically shield the N1 position, potentially favoring N3 alkylation. Conversely, a substituent at the N3 position will direct alkylation to N1.

Q5: How can I selectively achieve N3-alkylation?

Selective N3-alkylation is typically performed on an N1-substituted pyrimidinone. If you are starting with an unsubstituted pyrimidinone, you will likely need a two-step process: N1-alkylation/protection followed by N3-alkylation.

For N1-Substituted Pyrimidinones:

  • Reaction Conditions: A common and effective method involves using a base like cesium carbonate (Cs₂CO₃) with a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a polar aprotic solvent like acetonitrile (MeCN).[6] This system efficiently promotes N3-alkylation on a variety of N1-substituted pyrimidines with good to excellent yields.[6]

Q6: I'm observing significant O-alkylation as a side product. How can I minimize it to favor N-alkylation?

Unwanted O-alkylation is a frequent problem, especially when reaction conditions favor the reactivity of the hard oxygen nucleophile.

Troubleshooting Strategies:

  • Switch to a Softer Alkylating Agent: As per the HSAB principle, if you are using a hard electrophile (e.g., dimethyl sulfate), switch to a softer one (e.g., methyl iodide or benzyl bromide).[12] This change will better match the soft character of the nitrogen nucleophiles.

  • Change the Solvent: Polar aprotic solvents like dimethylformamide (DMF) are known to enhance the reactivity of the oxygen anion, thus promoting O-alkylation.[1][12] Switching to less polar solvents like acetonitrile (CH₃CN) or THF can often suppress O-alkylation in favor of N-alkylation.[13]

  • Use the Silylation Method: The HMDS silylation protocol is highly effective at preventing O-alkylation and directing the reaction toward the N1 position.[13][15]

Q7: Conversely, how can I promote selective O-alkylation?

There are instances where the O-alkylated product is the desired molecule.

Strategies to Favor O-Alkylation:

  • Employ a Hard Alkylating Agent: Use hard electrophiles like dimethyl sulfate or ethyl sulfate.[12]

  • Select an Appropriate Solvent and Base: The combination of a polar aprotic solvent like DMF and a base that generates a highly reactive, dissociated "naked" anion (e.g., from potassium salts) can significantly favor attack at the oxygen atom.[12]

  • Optimize Leaving Group: For a given alkyl group, using a better leaving group (I > Br > Cl) can increase reaction rates and sometimes influence selectivity. In some systems, using an alkyl iodide in acetone with K₂CO₃ has been shown to be highly effective for selective O-alkylation.[18]

Q8: My yields are consistently low even when selectivity is acceptable. What are the common causes?

Low yields can be frustrating. Assuming regioselectivity is controlled, the issue may lie elsewhere in the reaction setup.

Troubleshooting Strategies:

  • Purity of Reagents: Ensure all reagents, especially the solvent, are anhydrous. Pyrimidinone anions are strong bases and can be quenched by water. Solvents like DMF and THF should be freshly dried.[19]

  • Base Stoichiometry and Strength: Ensure at least one full equivalent of base is used to completely deprotonate the pyrimidinone. If the base is not strong enough (e.g., K₂CO₃ vs. NaH), deprotonation may be incomplete.

  • Reaction Temperature and Time: Some alkylations are slow at room temperature and may require heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for degradation of starting material or product at elevated temperatures.[19]

  • Insoluble Materials: The pyrimidinone starting material or its salt may have poor solubility in the chosen solvent, leading to a slow, heterogeneous reaction. Try a different solvent or solvent mixture to improve solubility.

Section 3: Experimental Protocols

These are generalized, representative protocols. You must optimize conditions for your specific substrate.

Protocol 1: General Procedure for Selective N1-Alkylation of Uracil Derivatives via Silylation[15][16]
  • Silylation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the pyrimidine (1.0 mmol) and a catalyst (e.g., ammonium sulfate, 15 mg) in hexamethyldisilazane (HMDS, 1.5 mL).

  • Heat the mixture to reflux (approx. 125-130 °C) for 2-4 hours. The suspension should become a clear, homogeneous solution, indicating the formation of the silylated intermediate.

  • Alkylation: Cool the mixture to room temperature and remove excess HMDS under reduced pressure.

  • Dissolve the resulting clear oil (the silylated pyrimidine) in anhydrous acetonitrile (2.5 mL).

  • Add the alkylating agent (e.g., bromo-ethylacetate, 2.0 mmol, 2.0 eq).

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture (if a heterogeneous catalyst was used) and evaporate the solvent. The crude product is then purified by column chromatography. The silyl groups are cleaved during this process.

Protocol 2: General Procedure for Selective O-Alkylation[8][16]
  • Setup: To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3.0 mmol) and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Add anhydrous acetone (10 mL) to the flask.

  • Addition: While stirring, add a solution of the alkylating agent (e.g., 4-(iodomethyl)pyrimidine, 3.0 mmol) dissolved in 5 mL of acetone.

  • Reaction: Heat the resulting mixture to reflux (approx. 56 °C) and stir for 30-60 minutes. Monitor the reaction by TLC.

  • Work-up: After completion, remove the solvent under vacuum. Dissolve the residue in dichloromethane (20 mL) and wash twice with distilled water (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the O-alkylated product.

Protocol 3: General Procedure for N3-Alkylation of an N1-Substituted Pyrimidinone[7]
  • Setup: In a flask, combine the N1-substituted pyrimidine (1.0 mmol), cesium carbonate (Cs₂CO₃, 1.5 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol).

  • Add anhydrous acetonitrile (MeCN, 10 mL).

  • Addition: Add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the solids and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the N1,N3-dialkylated product.

Section 4: Data Summary

The following table summarizes general trends observed for the alkylation of a typical pyrimidinone (e.g., uracil or thymine). Specific ratios are highly substrate-dependent.

Objective Base Solvent Electrophile Type (Example) Primary Product Reference(s)
N1-Alkylation K₂CO₃, Cs₂CO₃Acetonitrile (CH₃CN)Soft (Alkyl Iodide)N1[13][16]
N1-Alkylation (Catalytic NH₄)₂SO₄HMDS then CH₃CNSoft (Alkyl Bromide)N1 (via Silylation)[13][14][15]
N1/N3 Mixture NaH, K₂CO₃DMFSoft (Alkyl Halide)N1 + N3[13]
O-Alkylation K₂CO₃DMFHard (Dimethyl Sulfate)O-Alkylated[12]
O-Alkylation K₂CO₃AcetoneSoft (Alkyl Iodide)O-Alkylated
N3-Alkylation Cs₂CO₃ / TBABAcetonitrile (CH₃CN)Soft (Alkyl Halide)N3 (on N1-subst. pyrimidine)[6]

Section 5: Visual Guides

Caption: Workflow for optimizing pyrimidinone alkylation regioselectivity.

References

  • Grokipedia. (n.d.). Pyrimidone.
  • ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Belkharchach, S., Ighachane, H., Lachgar, A., Ait Ali, M., & Lazrek, H. B. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Journal of Chemical Sciences, 132(78).
  • BenchChem. (2025). A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis.
  • Wikipedia. (n.d.). Pyrimidine.
  • BenchChem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
  • ResearchGate. (2025). HSAB-driven chemoselective N1-alkylation of pyrimidine bases and their 4-methoxy- or 4-acetylamino-derivatives.
  • Khazaei, A., Zare, A., Parhami, A., & Soltani, N. (n.d.). N3-Alkylation of N1-substituted pyrimidine nucleobases with different....
  • Unknown. (n.d.). HARD AND SOFT ACIDS AND BASES (HSAB).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Putatunda, S., Chakraborty, S., Ghosh, S., Nandi, P., Chakraborty, S., Sen, P. C., & Chakraborty, A. (2012). Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase. European Journal of Medicinal Chemistry, 54, 223-231.
  • University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory.
  • Martins, M. A. P., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega.
  • Martins, M. A. P., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega.
  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.
  • ResearchGate. (2020). REGIOSELECTIVITY OF ALKYLATION REACTION OF 2-OXO-(THIO)-3-PHENYL-THIENO[2,3-d]PYRIMIDINONES.
  • Gaikwad, P. (2021). Theoretical Underpinnings of the Hard-Soft Acid-Base Principle. Medium.
  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.
  • Seela, F., & Peng, X. (2010). Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. Tetrahedron Letters, 51(4), 654-656.
  • Wikipedia. (n.d.). HSAB theory.
  • Nurbaev, K. I. (2022). ALKYLATION OF 2Н (ALKYL)-SUBSTITUTED PYRIMIDINONES-4. Scholarzest, 3(11).

Sources

Technical Support Center: Recrystallization of 5-Iodo-2-Alkylpyrimidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-iodo-2-alkylpyrimidin-4-ones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. Recrystallization is a powerful and cost-effective technique for achieving high purity, which is essential for reliable biological screening and downstream applications.[1] This document provides in-depth, field-proven insights into solvent selection, troubleshooting common issues, and optimizing your crystallization outcomes.

Core Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a specific solvent or solvent system at varying temperatures.[1] The ideal solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point).[2][3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[4] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are removed during filtration.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the recrystallization of 5-iodo-2-alkylpyrimidin-4-ones.

Q1: How do I choose the right starting solvent for my 5-iodo-2-alkylpyrimidin-4-one?

A1: Solvent selection is the most critical step for successful recrystallization.[2] The choice depends on the polarity and hydrogen-bonding capabilities of your specific molecule, which are influenced by the pyrimidinone core, the iodo-substituent, and the nature of the 2-alkyl group.

The Underlying Chemistry: The 5-iodo-2-alkylpyrimidin-4-one scaffold has distinct regions of polarity. The pyrimidinone core, with its amide-like structure, is capable of forming strong N-H···O hydrogen bonds, which contributes to its crystallinity and preference for polar solvents.[5][6] The iodine atom at the C5 position adds to the molecular weight and can participate in halogen bonding, while the alkyl group at the C2 position introduces a nonpolar character that increases with chain length.

A Systematic Approach to Solvent Screening:

  • Start with "Rule of Thumb" Solvents: For pyrimidine derivatives, common starting points include alcohols (ethanol, methanol), ethyl acetate, and water, or mixtures thereof.[1][7] For N-substituted 5-iodouracils, which are structurally similar, methanol and dichloromethane-methanol mixtures have proven effective.[8]

  • Consider the 2-Alkyl Group:

    • Short Alkyl Chains (e.g., Methyl, Ethyl): The molecule retains significant polarity. Start with polar protic solvents like ethanol or isopropanol.

    • Longer Alkyl Chains (e.g., Butyl, Hexyl): The increasing nonpolar character may require a less polar solvent or a mixed solvent system. Consider ethyl acetate, toluene, or mixtures like ethanol/water or hexane/ethyl acetate.[7]

  • Perform Small-Scale Solubility Tests:

    • Place a small amount (10-20 mg) of your crude compound into several test tubes.

    • Add a small volume (~0.5 mL) of a candidate solvent to each tube at room temperature. A good solvent should not dissolve the compound at this stage.[3]

    • Heat the tubes that show poor room-temperature solubility. An ideal solvent will completely dissolve the compound upon heating.[3]

    • Cool the dissolved solutions to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is your best candidate.

Solvent Selection Workflow

Below is a workflow to guide your solvent selection process.

cluster_Start Step 1: Initial Assessment cluster_Screening Step 2: Small-Scale Solubility Testing cluster_Decision Step 3: Decision Start Crude 5-iodo-2-alkylpyrimidin-4-one Test Test solubility in various solvents (e.g., Ethanol, MeOH, EtOAc, Toluene, Water) Start->Test CheckRT Soluble at Room Temp? Test->CheckRT CheckHot Soluble when Hot? CheckRT->CheckHot No BadSolvent Discard Solvent CheckRT->BadSolvent Yes CheckCool Crystals form on Cooling? CheckHot->CheckCool Yes CheckHot->BadSolvent No SingleSolvent Proceed with Single-Solvent Recrystallization CheckCool->SingleSolvent Yes TwoSolvent Consider Two-Solvent System (e.g., EtOH/Water, EtOAc/Hexane) CheckCool->TwoSolvent No (Compound remains soluble)

Caption: A systematic workflow for selecting an appropriate recrystallization solvent.

Q2: My compound won't dissolve, even in the hot solvent. What should I do?

A2: This issue typically arises from using a solvent that is too nonpolar for your compound or from the presence of insoluble impurities.

  • Solution 1: Add More Solvent: You may not have added enough solvent to reach the saturation point at the elevated temperature. Add small aliquots of hot solvent until the solid dissolves. However, avoid adding a large excess, as this will reduce your recovery yield.[9]

  • Solution 2: Switch to a More Polar Solvent: If your compound is one with a short alkyl chain, it likely requires a more polar solvent. Try a solvent with stronger hydrogen-bonding capability, such as ethanol or a methanol/water mixture.

  • Solution 3: Perform a Hot Filtration: If most of the compound dissolves but a small amount of solid remains, these are likely insoluble impurities (e.g., catalysts, inorganic salts). Perform a hot gravity filtration to remove them before allowing the solution to cool.[4]

Q3: No crystals are forming after cooling. What are the next steps?

A3: The failure of crystals to form usually indicates that the solution is not supersaturated.[10] This is one of the most common problems in recrystallization.

  • Solution 1: Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[11] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of your compound, add a tiny amount to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[10][11]

  • Solution 2: Reduce Solvent Volume: You may have used too much solvent.[10] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow the concentrated solution to cool again slowly.

  • Solution 3: Use a Two-Solvent System: If a single solvent is too effective, a two-solvent system may be necessary. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, but which is miscible with the good solvent) dropwise to the hot solution until it becomes slightly cloudy (the cloud point).[3][12] Add a drop or two of the good solvent to redissolve the cloudiness, then allow it to cool slowly.

Q4: My compound is "oiling out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to the formation of a liquid phase instead of solid crystals.[10] This is more common when the compound is significantly impure or when cooling is too rapid.[9]

  • Solution 1: Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point.[10]

  • Solution 2: Slow Down the Cooling Rate: Rapid cooling can shock the system, preventing molecules from aligning into a crystal lattice.[9] Allow the flask to cool to room temperature on a benchtop, insulated with a beaker or watch glass, before moving it to an ice bath.

  • Solution 3: Change the Solvent System: The boiling point of your solvent might be too high. Try a lower-boiling point solvent or adjust the ratio in your mixed-solvent system. For compounds prone to oiling out, using a solvent pair like hexane/ethyl acetate or hexane/acetone can be effective.[7]

Q5: The crystals are very small/impure. How can I improve crystal quality and purity?

A5: The formation of small, needle-like, or discolored crystals often suggests that crystallization occurred too quickly or that impurities were trapped in the lattice.

  • Solution 1: Ensure Slow Cooling: This is the most critical factor for growing large, pure crystals.[9] Rapid cooling leads to the formation of many small crystals that can trap mother liquor and impurities.

  • Solution 2: Use Decolorizing Carbon: If your crystals have a color that is not inherent to the pure compound, this is likely due to high-molecular-weight, colored impurities. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[4]

  • Solution 3: Re-crystallize: A second recrystallization is often necessary to achieve high purity. The first pass removes the bulk of the impurities, and the second pass refines the purity further.

Data & Protocols

Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for solvents commonly used in the purification of pyrimidine derivatives.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics & Notes
Water 10080.1Excellent for polar compounds. Often used as an anti-solvent with alcohols.[7]
Methanol 6532.7Good general-purpose polar protic solvent. Effective for many pyrimidinones.[8]
Ethanol 7824.5A very common and effective solvent for pyrimidines; less volatile than methanol.[1][13]
Isopropanol 8219.9Similar to ethanol but slightly less polar.
Ethyl Acetate (EtOAc) 776.0A moderately polar solvent, good for compounds with intermediate polarity. Often paired with hexanes.[7]
Acetone 5620.7A polar aprotic solvent; its high volatility can sometimes be a challenge.
Dichloromethane (DCM) 409.1Useful for less polar compounds, but its low boiling point limits the solubility difference between hot and cold states.[14]
Toluene 1112.4Good for less polar, aromatic compounds. High boiling point allows for a large temperature gradient.
Hexane/Heptane 69 / 98~2.0Nonpolar solvents, almost always used as the "poor" solvent in a two-solvent system.[7][14]
Table 2: Suggested Starting Solvent Systems for 5-Iodo-2-Alkylpyrimidin-4-ones

These suggestions are based on general principles of solubility and the properties of the target molecules. Experimental verification is essential.

2-Alkyl GroupExpected PolaritySuggested Single SolventsSuggested Two-Solvent Systems
Methyl, Ethyl HighEthanol, Methanol, IsopropanolEthanol/Water, Methanol/Dichloromethane[8]
Propyl, Butyl MediumIsopropanol, Ethyl AcetateEthanol/Water, Ethyl Acetate/Hexane
Pentyl, Hexyl, and longer LowEthyl Acetate, TolueneDichloromethane/Hexane, Toluene/Heptane
Experimental Protocol: General Recrystallization Workflow

This protocol outlines the key steps for performing a successful recrystallization.

cluster_Prep Preparation cluster_Dissolve Dissolution cluster_Crystallize Crystallization cluster_Isolate Isolation Start 1. Place crude compound in Erlenmeyer flask AddSolvent 2. Add minimal hot solvent to dissolve Start->AddSolvent HotFilter 3. Hot filter (if needed) to remove insolubles AddSolvent->HotFilter CoolSlow 4. Cool slowly to room temperature HotFilter->CoolSlow IceBath 5. Cool in ice bath to maximize yield CoolSlow->IceBath VacFilter 6. Collect crystals via vacuum filtration IceBath->VacFilter Wash 7. Wash with small amount of cold solvent VacFilter->Wash Dry 8. Dry crystals under vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: A step-by-step workflow for purification by recrystallization.[1]

Step-by-Step Methodology:

  • Dissolution: Place the crude 5-iodo-2-alkylpyrimidin-4-one in an appropriately sized Erlenmeyer flask. Heat your chosen solvent in a separate flask and add the hot solvent to the crude solid in portions, with swirling, until the compound just dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9] Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point analysis and spectroscopy to confirm purity.

References
  • Google Patents. (n.d.). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Saeed, A., et al. (2014). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules, 19(9), 13584-13599. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2013, July 7). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Retrieved from [Link]

  • CUNY Baruch College. (n.d.). Lab: Purification by Recrystallization. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024, September 5). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • Acta Crystallographica Section E. (2008). Redetermination of 5-iodouracil. Retrieved from [Link]

  • ResearchGate. (n.d.). Redetermination of 5-iodouracil | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodopyrimidin-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodouracil. Retrieved from [Link]

  • Lirias. (2022, April 30). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Predicted ¹H NMR Chemical Shifts of 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidinone scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active molecules.[1] Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the development of new chemical entities. This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum for the novel compound 5-iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one. As direct experimental data for this specific molecule is not publicly available, this document serves as a reference for researchers by employing a substituent-based comparative approach. We will deconstruct the molecule to forecast the chemical shift, multiplicity, and integration of each proton environment by comparing it to structurally analogous compounds reported in the literature. Furthermore, we will discuss the influence of experimental conditions, outline a standard protocol for data acquisition, and touch upon the role of modern computational methods in spectral prediction.

The Analyte: Molecular Structure and Proton Environments

To logically predict the ¹H NMR spectrum, we must first identify the unique proton environments within 5-iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one. The structure is systematically broken down into the pyrimidinone core and its substituents at the C2, C5, and N3 positions.

Figure 1: Structure of 5-iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one with key proton environments labeled.

The molecule presents five distinct proton signals:

  • H6: Aromatic proton on the pyrimidinone ring.

  • H3: Amide proton on the nitrogen at position 3.

  • Hα: Methine proton of the pentan-3-yl group, directly attached to C2.

  • Hβ (Hβ₁ & Hβ₂): Methylene protons of the two equivalent ethyl groups.

  • Hγ (Hγ₁ & Hγ₂): Methyl protons of the two equivalent ethyl groups.

Predictive Analysis of Chemical Shifts: A Substituent-Based Approach

Our prediction is grounded in the fundamental principle that the chemical shift of a proton is determined by its local electronic environment, which is modulated by the electronic effects (induction, resonance, anisotropy) of neighboring functional groups.[2][3]

The Pyrimidin-4(3H)-one Core (H6 and H3)

The unsubstituted pyrimidin-4(3H)-one ring provides a baseline. In related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, the protons on the pyrimidine ring (H5 and H7) typically resonate between δ 7.0 and 9.0 ppm.[4][5] For 5-substituted pyrimidine analogs, the H6 proton signal is often observed as a singlet downfield. For example, in 5-iodo-2-benzylthiopyrimidine, the aromatic pyrimidine proton appears as a singlet at δ 8.69 ppm in CDCl₃.[1][6]

  • H6 Prediction: The iodine at C5 is a key influencer. Halogens exert a strong deshielding effect on adjacent protons. The electronegativity and anisotropic effects of the iodine atom will draw electron density away from C6, significantly shifting the H6 proton downfield. We predict this signal to be a sharp singlet in the range of δ 8.5 - 8.8 ppm .

  • H3 Prediction: The N-H proton of an amide or lactam is highly variable. Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[7][8] In many pyrimidinone derivatives, this proton appears as a broad singlet.[9] For instance, in a series of 4-(trihalomethyl)-2(1H)-pyrimidinones, the N-H proton chemical shift was observed to change with concentration, confirming its involvement in intermolecular hydrogen bonds.[7] We predict the H3 proton to appear as a broad singlet, potentially in the wide range of δ 9.0 - 12.0 ppm . Its broadness and exchangeability with D₂O would be key identifiers.

The 2-(Pentan-3-yl) Substituent (Hα, Hβ, Hγ)

The signals for the pentan-3-yl group will follow predictable alkyl patterns, influenced by their proximity to the electron-withdrawing pyrimidinone ring.

  • Hα (Methine) Prediction: This proton is directly attached to the carbon (Cα) bonded to the C2 position of the heterocyclic ring. This proximity to the electronegative nitrogens and the carbonyl group will cause a significant downfield shift compared to a simple alkane. We predict Hα will appear as a quintet (split by the four Hβ protons) in the range of δ 3.0 - 3.5 ppm .

  • Hβ (Methylene) Prediction: These four protons are diastereotopic and part of two equivalent ethyl groups. They will be split by the Hα proton (a doublet) and the three Hγ protons (a quartet), resulting in a complex multiplet. A first-order approximation would be a doublet of quartets. They are further from the ring than Hα, so they will be shifted further upfield. We predict the Hβ signal to be a multiplet around δ 1.7 - 2.0 ppm .

  • Hγ (Methyl) Prediction: These six protons of the two equivalent terminal methyl groups are the most shielded. They will be split by the two Hβ protons into a triplet. Their signal is expected to be in the typical alkyl region, predicted at δ 0.9 - 1.2 ppm .

Tabulated Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for 5-iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆ at room temperature.

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H3N-H9.0 - 12.0Broad Singlet (br s)1H
H6Pyrimidine C6-H8.5 - 8.8Singlet (s)1H
CH (pentyl)3.0 - 3.5Quintet (quin)1H
CH₂ (pentyl)1.7 - 2.0Multiplet (m)4H
CH₃ (pentyl)0.9 - 1.2Triplet (t)6H

Comparative Analysis with Related Structures

To build confidence in our predictions, we can compare the expected chemical shifts with experimentally verified data from similar compounds.

Compound H on Pyrimidine Ring Observed Shift (δ, ppm) Solvent Reference
(Predicted) 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one H6 ~8.5 - 8.8 --
5-Iodo-2-benzylthiopyrimidineH68.69CDCl₃[1][6]
4-chloro-5-iodo-2-benzylthiopyrimidineH68.69CDCl₃[1]
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateN/A (Substituted)-MeOD[10]
2-(amino/aroxy)-5-methylpyrimido[5,4-c]quinolin-4(3H)-one derivativesMultiple aromatic HVariousNot specified[11]

The strong downfield shift observed for the H6 proton in other 5-iodopyrimidines (e.g., 8.69 ppm) lends significant credence to our prediction for the target molecule.[1][6]

The Role of Computational Methods in NMR Prediction

While the substituent-based approach provides a robust estimate, modern computational tools offer a higher level of precision. Methods such as those based on Density Functional Theory (DFT), like the Gauge-Invariant Atomic Orbital (GIAO) method, can calculate nuclear shielding tensors to predict chemical shifts.[12] More recently, machine learning and deep neural network algorithms, trained on vast databases of experimental spectra, have emerged as powerful tools for predicting ¹H NMR shifts with high accuracy (mean absolute error <0.20 ppm).[13][14] For a novel compound, employing such a computational predictor, like PROSPRE, would be a prudent step to refine the predictions made here.[13]

Standard Protocol for Experimental Verification

To validate these predictions, a rigorous experimental protocol is necessary. The following outlines the standard operating procedure for acquiring a high-quality ¹H NMR spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh ~5-10 mg of Compound dissolve 2. Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve tms 3. Add Internal Standard (TMS, 0 ppm) dissolve->tms vortex 4. Vortex to Ensure Homogeneity tms->vortex transfer 5. Filter and Transfer to NMR Tube vortex->transfer insert 6. Insert Sample into Magnet transfer->insert lock 7. Lock on Deuterium Signal insert->lock shim 8. Shim for Magnetic Field Homogeneity lock->shim acquire 9. Acquire ¹H Spectrum (e.g., 16-64 scans) shim->acquire fourier 10. Fourier Transform acquire->fourier phase 11. Phase Correction fourier->phase baseline 12. Baseline Correction phase->baseline calibrate 13. Calibrate to TMS (0 ppm) baseline->calibrate integrate 14. Integrate Peaks calibrate->integrate analyze 15. Analyze Shifts & Multiplicities integrate->analyze

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of solid 5-iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for pyrimidinones due to solubility and its ability to reveal N-H protons).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Vortex the sample until the solid is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Acquire the ¹H NMR spectrum using standard parameters. Typically, 16 to 64 scans are sufficient for a sample of this concentration on a modern (≥400 MHz) instrument.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons for each signal.

    • Analyze the multiplicity (splitting pattern) of each signal to deduce proton coupling information.

Conclusion

This guide provides a comprehensive, predictive framework for interpreting the ¹H NMR spectrum of 5-iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one. By leveraging established principles of substituent effects and comparing them with data from analogous structures, we have forecasted the chemical shifts, multiplicities, and integrations for all proton environments. The predicted spectrum is characterized by a downfield singlet for the H6 proton, a highly variable broad singlet for the N3-H proton, and a set of distinct alkyl signals for the pentan-3-yl group. This predictive analysis, combined with the provided experimental protocol, offers researchers a robust starting point for the structural verification of this and other novel pyrimidinone derivatives, thereby accelerating the drug discovery and development process.

References

  • International Journal of Novel Research and Development. (2016). Design, Synthesis and screening of some novel pyrimidines as Antihistaminic (H1 antagonist). IJNRD, 4(5). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Supporting Information. Available at: [Link]

  • Kröhnke, C., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 796-805. Available at: [Link]

  • Siddiqui, N., et al. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672-677. Available at: [Link]

  • Ghasemi, F., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Available at: [Link]

  • Meiler, J., et al. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 73(23), 5751-5758. Available at: [Link]

  • da Silva, J. V., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Available at: [Link]

  • Shitov, I. M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6586. Available at: [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Siddiqui, N., et al. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. ResearchGate. Available at: [Link]

  • Mobli, M. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of synthesized model compound 4f. Available at: [Link]

  • University of Calgary. (n.d.). 1H NMR Spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. (2011). A highly efficient and green synthesis of 3,4-dihydropyrimidin- 2-ones in low melting mixtures. Green Chemistry Supplementary Material. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114777. Available at: [Link]

  • ChemRxiv. (n.d.). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Available at: [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Ree, R., et al. (2023). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry, 66(15), 10459-10481. Available at: [Link]

  • Abraham, R. J., et al. (2009). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. John Wiley & Sons.
  • Patel, R. B., et al. (2012). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Saudi Chemical Society, 16(4), 353-360. Available at: [Link]

  • Shi, D., et al. (2010). Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy. Magnetic Resonance in Chemistry, 48(12), 955-959. Available at: [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of Iodinated Pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated pyrimidinones are critical intermediates in the synthesis of antiviral nucleoside analogues and radiotracers. Their analysis presents a unique challenge: the carbon-iodine (C–I) bond is the weakest among stable organohalogens (~53 kcal/mol), making it highly labile under standard ionization conditions.

This guide compares the two dominant ionization architectures—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the structural characterization of these compounds. While EI provides rich structural fingerprinting often at the cost of the molecular ion, ESI preserves molecular integrity but requires tandem MS (MS/MS) for structural elucidation.

Part 1: The Halogen Advantage & The Iodine Anomaly

Before selecting an ionization method, it is crucial to understand how iodine behaves differently from chlorine or bromine in a mass spectrometer.

Isotopic Signatures

Unlike Chlorine (


, 3:1 ratio) or Bromine (

, 1:1 ratio), Iodine is monoisotopic (

)
.
  • Implication: You will not see an "M+2" isotope pattern. This simplifies the spectrum but removes a key diagnostic tool used for other halogens.

  • Mass Defect: Iodine has a significant mass defect. High-resolution MS (HRMS) can easily distinguish iodine from isobaric interferences based on its exact mass (126.90447 u).

Bond Lability (The "Fragility" Factor)

The C–I bond is susceptible to both homolytic (radical) and heterolytic cleavage.

  • EI Mode: High energy (70 eV) typically causes rapid homolytic cleavage, ejecting an iodine radical (

    
    ).
    
  • ESI Mode: "Soft" ionization often preserves the C–I bond, but collision-induced dissociation (CID) can trigger heterolytic cleavage (

    
     or 
    
    
    
    ).

Part 2: Methodological Comparison (EI vs. ESI)

Comparison Matrix: Structural Elucidation Capability
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV standard)Soft (Thermal/Electric Field)
Molecular Ion (

)
Often weak or absent due to C–I labilityDominant (

or

)
Primary Fragmentation Radical loss of Iodine (

)
Minimal (requires MS/MS)
Ring Cleavage Retro-Diels-Alder (RDA) is prominentObserved only in MS/MS (CID)
Best Use Case Structural fingerprinting, library matchingPurity checks, MW confirmation, PK studies
Electron Ionization (EI): The Structural Fingerprint

In EI, the molecular ion (


) is formed by ejecting an electron. For iodinated pyrimidinones, the C–I bond is often the first point of failure.
  • Dominant Pathway: Rapid loss of the iodine radical (

    
    ).
    
    • Result: A base peak often corresponding to

      
      .
      
  • Secondary Pathway: Retro-Diels-Alder (RDA) fragmentation of the pyrimidine ring.

    • Mechanism:[1] The ring splits, typically ejecting isocyanic acid (HNCO, 43 Da) or substituted variants.

Electrospray Ionization (ESI): The Molecular Integrity

ESI generates even-electron ions (


). The "cooling" effect of the solvent evaporation process preserves the weak C–I bond.
  • Positive Mode (

    
    ):  Protonation usually occurs at N3 or the carbonyl oxygen.
    
  • Negative Mode (

    
    ):  Deprotonation at N1 (if unsubstituted) is highly favorable for pyrimidinones.
    
  • Observation: The spectrum is dominated by the intact parent mass. Fragmentation is induced intentionally via Collision Induced Dissociation (CID).

Part 3: Mechanistic Deep Dive & Visualization

Fragmentation Pathway: Retro-Diels-Alder (RDA)

The most diagnostic fragmentation for the pyrimidinone core is the RDA reaction. This pathway allows researchers to determine where substituents (like iodine) are located on the ring.

RDA_Pathway cluster_legend Pathway Key Parent Parent Ion (M+) Iodinated Pyrimidinone Radical Radical Cation [M - I]+ Parent->Radical - I (Radical Loss, 127 Da) RDA_Transition RDA Transition State Parent->RDA_Transition Ring Opening Fragment_A Fragment A (Dienophile component) RDA_Transition->Fragment_A Loss of HNCO (43 Da) Fragment_B Fragment B (Diene component) RDA_Transition->Fragment_B Retains Substituents key1 EI Mode: High Fragmentation

Figure 1: Primary fragmentation pathways for iodinated pyrimidinones. Note that Iodine loss often precedes RDA in EI mode.

Part 4: Experimental Protocols

Protocol A: ESI-MS/MS for Isomer Differentiation

Use this protocol to confirm molecular weight and distinguish positional isomers (e.g., 5-iodo vs. 6-iodo).

  • Sample Prep: Dissolve 0.1 mg of compound in 1 mL of Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 into 50:50 Methanol/Water + 0.1% Formic Acid.

  • Injection: Direct infusion at 5-10 µL/min.

  • Source Settings:

    • Capillary Voltage: 3.0 kV (Positive Mode).

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of Iodine).

    • Desolvation Temp: 350°C.

  • MS/MS Acquisition:

    • Isolate

      
      .
      
    • Ramp Collision Energy (CE) from 10 to 50 eV.

    • Data Analysis: Plot the "Survival Yield" of the parent ion vs. CE. The 5-iodo isomer (sterically less hindered or electronically distinct) will often have a different breakdown curve than the 6-iodo isomer.

Protocol B: EI-GC/MS for Library Matching

Use this protocol for purity profiling of synthesis intermediates.

  • Derivatization (Optional but Recommended): If the pyrimidinone has a free N-H, derivatize with BSTFA to improve volatility and peak shape.

  • GC Parameters:

    • Column: DB-5ms or equivalent (non-polar).

    • Carrier: Helium at 1.0 mL/min.

    • Temp Program: 100°C (1 min) -> 20°C/min -> 280°C.

  • MS Parameters:

    • Source Temp: 230°C (Do not overheat; C–I bonds are thermally labile).

    • Ionization Energy: 70 eV.[2]

  • Interpretation: Look for the base peak.[3] If M+ is missing, check for

    
    .
    

Part 5: Decision Workflow

This diagram guides the researcher to the correct ionization technique based on their analytical goal.

Decision_Tree Start Start: Iodinated Pyrimidinone Analysis Goal What is the primary goal? Start->Goal MW_Conf Confirm MW / Purity Goal->MW_Conf Quant/Purity Struct_ID Structural / Isomer ID Goal->Struct_ID Unknown ID ESI_Path Choose ESI-MS (Soft) MW_Conf->ESI_Path EI_Path Choose EI-MS (Hard) Struct_ID->EI_Path ESI_Action Observe [M+H]+ or [M-H]- ESI_Path->ESI_Action EI_Action Observe Fragments ([M-I]+, RDA) EI_Path->EI_Action Check_Frag Need Fragment Info? ESI_Action->Check_Frag CID Perform MS/MS (CID) Check_Frag->CID Yes

Figure 2: Workflow for selecting ionization mode based on analytical requirements.

References

  • Fragmentation Mechanisms of Nucleosides: Comparison of EI and ESI behavior in pyrimidine derivatives. Source: (General reference for pyrimidine MS behavior).

  • C-I Bond Energy & Lability: Fundamental thermodynamic data regarding halogen-carbon bond strengths. Source:

  • Retro-Diels-Alder in Mass Spectrometry: Mechanistic review of RDA fragmentation in heterocyclic compounds. Source:

  • Iodinated Compounds in Radiotherapy/Imaging: Context on the application of 5-iodouracil and derivatives. Source:

Sources

A Researcher's Guide to the Carbonyl Stretch in Pyrimidin-4(3H)-one Derivatives: An Infrared Spectroscopy Comparison

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous biologically active compounds, including antiviral and anticancer agents.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and indispensable tool for the structural elucidation of these molecules. Among the various vibrational modes, the carbonyl (C=O) stretching frequency is arguably the most informative, offering profound insights into the electronic environment of the heterocyclic ring.

This guide provides an in-depth comparison of the C=O stretching frequency across various pyrimidin-4(3H)-one derivatives. We will explore the underlying physical organic principles that govern its vibrational frequency and provide a robust experimental protocol for obtaining high-quality, reproducible data.

The C=O Stretch: A Sensitive Probe of Molecular Environment

The carbonyl stretch in pyrimidin-4(3H)-one is a strong and intense absorption, typically found in the 1750-1650 cm⁻¹ region of the infrared spectrum.[2] Its precise location is exquisitely sensitive to a confluence of factors including electronic effects, intermolecular interactions, and the physical state of the sample. Understanding these factors is paramount for accurate spectral interpretation.

In non-polar solvents, pyrimidin-4(3H)-one can exist as both a monomer and a hydrogen-bonded dimer. These two species are readily distinguishable by their C=O stretching frequencies, with the monomer appearing at a higher wavenumber (approx. 1711 cm⁻¹) compared to the dimer (approx. 1675 cm⁻¹). The decrease in frequency upon dimerization is a direct consequence of hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen of another. This interaction weakens the C=O double bond, lowering the energy required to excite its stretching vibration.[1][3] In the solid state, where hydrogen bonding networks are extensive, the C=O stretch is typically observed at these lower frequencies.

It is also critical to recognize that pyrimidin-4(3H)-one can, in principle, exist in keto-enol tautomeric forms. However, extensive experimental and computational studies have confirmed that the keto (amide) tautomer is overwhelmingly the more stable form and predominates in both solution and the solid state.[4] Therefore, the prominent C=O stretch is a reliable marker for the pyrimidinone core.

cluster_factors Factors Influencing C=O Stretch Frequency cluster_causes_up Causes of Increased Frequency cluster_causes_down Causes of Decreased Frequency Baseline Typical C=O Stretch (1715 cm⁻¹) Higher_Freq Higher Frequency (Hypsochromic Shift) Lower_Freq Lower Frequency (Bathochromic Shift) Resonance Resonance Effect (Electron-Donating Groups, e.g., -NH₂, -OH) Lower_Freq->Resonance Weakens C=O bond (Increases single-bond character) Conjugation Conjugation (with C=C or Aryl rings) Lower_Freq->Conjugation Delocalizes π-electrons H_Bonding Hydrogen Bonding (Intermolecular Dimerization) Lower_Freq->H_Bonding Weakens C=O bond Inductive Inductive Effect (Electron-Withdrawing Groups, e.g., -NO₂, -Cl) Inductive->Higher_Freq Strengthens C=O bond Ring_Strain Ring Strain (e.g., in 4-membered lactams) Ring_Strain->Higher_Freq Increases s-character

Caption: Factors influencing the C=O stretching frequency in IR spectroscopy.

Comparative Analysis: The Impact of Substitution

The true diagnostic power of the C=O stretch is realized when comparing derivatives. Substituents on the pyrimidinone ring can dramatically alter the C=O bond order through inductive and resonance effects, leading to predictable shifts in its stretching frequency.[5][6]

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) or hydroxyl (-OH) groups can donate electron density into the ring system via resonance. This delocalization of electrons ultimately reduces the double-bond character of the carbonyl group, weakening it and lowering its stretching frequency.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halogens (-Cl, -Br) withdraw electron density from the ring primarily through an inductive effect. This withdrawal of electrons increases the C=O bond order, strengthening the bond and shifting the absorption to a higher frequency.[7]

  • Fused Ring Systems: Annelation, the fusion of an additional ring (e.g., pyridine, thiophene), extends the conjugated π-system. This increased conjugation generally leads to a decrease in the C=O stretching frequency, similar to the effect seen with simple conjugation.[8]

The following table summarizes the C=O stretching frequencies for a selection of pyrimidin-4(3H)-one derivatives, illustrating these electronic effects. All data corresponds to solid-state measurements (KBr pellet or Nujol mull) where hydrogen bonding is prevalent.

CompoundSubstituent(s)C=O Stretch (cm⁻¹)Primary Effect
Pyrimidin-4(3H)-one (Dimer)None (Parent)~1675Baseline (H-Bonded)
6-Amino-2-thioxo-pyrimidin-4(3H)-oneC6: -NH₂ (EDG), C2: =S1644 (amide I)Resonance (EDG)
Pyrido[2,3-d]pyrimidin-4(3H)-oneFused Pyridine Ring1723Conjugation/Inductive Balance
5-Nitro-6-hydroxy-pyrimidin-4(3H)-oneC5: -NO₂ (EWG), C6: -OH (EDG)~1720-1740 (est.)Inductive (EWG) Dominant
General Oxopyrimidine DerivativesVarious~1674General H-Bonded Amide

Note: The value for 5-nitro-6-hydroxy-pyrimidin-4(3H)-one is an estimation based on the strong electron-withdrawing nature of the nitro group, which is expected to significantly increase the frequency from the baseline despite the presence of the hydroxyl group.[9][10][11] The value for 6-amino-2-thioxo-pyrimidin-4(3H)-one is from the NIST database for a solid KBr disk.[12]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Reproducible and high-quality data are the bedrock of scientific integrity. The following protocol details the Potassium Bromide (KBr) pellet method, a gold standard for obtaining IR spectra of solid samples.[13][14]

Rationale: The KBr pellet method is chosen for its ability to produce sharp, well-resolved spectra for solid samples. KBr is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and, under pressure, forms a crystalline matrix that holds the sample in the IR beam path.[15] The concentration of the sample within the KBr is critical; typically, a 0.2-1% concentration provides optimal signal without saturating the detector.[2][16]

Materials & Equipment:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die set (e.g., 13 mm)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~100-110°C for at least 2-4 hours and stored in a desiccator.[14]

  • Spatula and weighing paper

  • Sample (1-2 mg)

Step-by-Step Methodology:

  • Background Spectrum Acquisition: Ensure the spectrometer's sample compartment is empty and clean. Run a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the pyrimidinone derivative and 100-200 mg of the dried KBr powder. The precise ratio should aim for a final concentration of 0.2-1% (w/w).[13]

    • Place the sample in the agate mortar and grind it to a very fine powder. This step is crucial to reduce light scattering from large crystals.

    • Add about a quarter of the KBr to the mortar and grind gently to mix. Gradually add the remaining KBr in portions, mixing thoroughly after each addition to ensure a homogenous mixture.[15]

  • Pellet Formation:

    • Carefully transfer a portion of the sample-KBr mixture into the pellet die. Distribute the powder evenly across the bottom surface of the die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure gradually, typically to 8-10 metric tons. Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent pellet.[14]

  • Sample Spectrum Acquisition:

    • Carefully release the pressure and disassemble the die.

    • Remove the KBr pellet and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing & Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a spectrum in units of % Transmittance or Absorbance.

    • Use the spectrometer software to identify the peak position of the most intense absorption in the 1750-1650 cm⁻¹ region. This corresponds to the C=O stretching vibration.

cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition & Analysis Weigh 1. Weigh Sample (1-2 mg) & Dry KBr (100-200 mg) Grind 2. Grind Sample to Fine Powder Weigh->Grind Mix 3. Mix Sample & KBr Homogeneously Grind->Mix Load 4. Load Mixture into Die Mix->Load Press 5. Apply Pressure (8-10 tons, 1-2 min) Load->Press Eject 6. Eject Transparent Pellet Press->Eject Scan 7. Place Pellet in Holder & Acquire Spectrum Eject->Scan Bkg A. Run Background Spectrum (Empty) Bkg->Scan Analyze 8. Identify C=O Peak (1750-1650 cm⁻¹) Scan->Analyze

Caption: Workflow for FTIR analysis using the KBr pellet method.

Alternative Technique: Attenuated Total Reflectance (ATR) For rapid analysis without extensive sample preparation, ATR-FTIR is an excellent alternative.[17] In this method, a small amount of the solid powder is simply pressed against a high-refractive-index crystal (often diamond). The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample.[18] This technique is particularly useful for high-throughput screening but may result in slight peak shifts and changes in relative intensities compared to the transmission KBr method.

Conclusion

The carbonyl stretching vibration of pyrimidin-4(3H)-one derivatives is a powerful diagnostic tool for structural characterization. Its frequency is a sensitive indicator of the electronic effects imparted by substituents on the heterocyclic ring, with electron-donating groups causing a shift to lower wavenumbers and electron-withdrawing groups causing a shift to higher wavenumbers. Furthermore, intermolecular hydrogen bonding, which is prevalent in the solid state, significantly lowers the C=O frequency by weakening the carbonyl bond. By employing standardized experimental protocols, researchers can leverage these predictable trends to gain valuable, high-fidelity insights into the molecular structure of novel pyrimidinone-based compounds, accelerating research and development in medicinal chemistry and beyond.

References

  • FT‐IR Sample Preparation. (n.d.). Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved February 20, 2026, from [Link]

  • Quick User Guide for FT-IR. (n.d.). University of Helsinki. Retrieved February 20, 2026, from [Link]

  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved February 20, 2026, from [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2026, February 10). Kintek Press. Retrieved February 20, 2026, from [Link]

  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved February 20, 2026, from [Link]

  • Gabrielsen, J., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed. Retrieved February 20, 2026, from [Link]

  • 4(3H)-Pyrimidinone, 6-hydroxy-5-nitro-. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Gabrielsen, J., et al. (n.d.). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. ResearchGate. Retrieved February 20, 2026, from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). PMC - NIH. Retrieved February 20, 2026, from [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Hydrogen-bonding between pyrimidine and water: a vibrational spectroscopic analysis. (2007). PubMed. Retrieved February 20, 2026, from [Link]

  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. Retrieved February 20, 2026, from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au. Retrieved February 20, 2026, from [Link]

  • Characteristic Group Vibrations of Organic Molecules II. (n.d.). Course Hero. Retrieved February 20, 2026, from [Link]

  • One-step synthesis of 6-amino-5-nitro-2-(trinitromethyl)-pyrimidin-4(3H)-one as potential energetic material. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved February 20, 2026, from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved February 20, 2026, from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. Retrieved February 20, 2026, from [Link]

  • How does hydrogen bonding affect the IR spectra?. (2021). Quora. Retrieved February 20, 2026, from [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. (2018). PubMed. Retrieved February 20, 2026, from [Link]

  • Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. (2012). ResearchGate. Retrieved February 20, 2026, from [Link]

  • ATR-FTIR. (2023). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Nowak, M. J., et al. (1978). Tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. Retrieved February 20, 2026, from [Link]

  • Shah, S. W., et al. (2001). IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. SciSpace. Retrieved February 20, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 20, 2026, from [Link]

  • Dholakia, P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Retrieved February 20, 2026, from [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • The C=O Stretch. (2018). Oregon State University. Retrieved February 20, 2026, from [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved February 20, 2026, from [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022). PMC. Retrieved February 20, 2026, from [Link]

  • 5-Nitro-6-ribityl-amino-2,4(1H,3H)-pyrimidinedione. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia. Retrieved February 20, 2026, from [Link]

  • 4(1H)-Pyrimidinone, 6-amino-2,3-dihydro-2-thioxo-. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

  • Pyrido(2,3-d)pyrimidine. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

Sources

Safety Operating Guide

5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Executive Summary: Immediate Action Card

Status: HALOGENATED ORGANIC WASTE Primary Hazard: Potential Iodine Release / Aquatic Toxicity / Irritant Critical Directive: Do NOT mix with non-halogenated solvents or general trash.[1]

ParameterOperational Requirement
Waste Stream Halogenated Organic (High-Temperature Incineration)
Segregation Keep separate from oxidizers and strong acids.[1][2][3][4]
Stability Light-sensitive.[1] C-I bond may cleave, releasing corrosive

.[1]
Spill Agent 10% Sodium Thiosulfate (for free iodine neutralization).[1][5]

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one may be proprietary or limited, its structural motifs dictate its safety profile.[1] We treat this as a Class-Specific Hazard based on the iodinated pyrimidine scaffold.[1]

  • Structural Analysis: The molecule features a pyrimidinone core substituted with a lipophilic pentan-3-yl group and a reactive iodine atom at position 5.[1]

  • Inferred Hazards:

    • Iodine Lability: The C-I bond on the electron-deficient pyrimidine ring is susceptible to homolytic cleavage by UV light or heat.[1] This releases elemental iodine (

      
      ), which is corrosive and sublimates.
      
    • Aquatic Persistence: Halogenated heteroaromatics are often resistant to biodegradation.[1] Improper disposal down drains leads to bioaccumulation [1].[1]

    • Incineration Risk: Burning iodinated compounds in standard medical waste incinerators can release corrosive hydrogen iodide (HI) or elemental iodine, damaging scrubber systems.[1] They require RCRA-compliant halogenated waste kilns [2].

Waste Characterization & Segregation Logic

Effective disposal starts at the bench. You must segregate this compound from your general waste stream immediately upon generation.[1]

The "Halogen Rule"

In drug development, a common error is diluting halogenated intermediates with acetone or ethanol and tossing them in the "Non-Halogenated" drum. This is a compliance violation. Even trace amounts of iodine reclassify the entire container as Halogenated Waste (EPA waste codes often triggered: D001, U-listed equivalents).

Visualizing the Segregation Workflow:

WasteSegregation Start Waste Generated 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid SolidAction Double-bag in Polyethylene. Label: 'Solid Halogenated Toxic' Solid->SolidAction SolventCheck Solvent Composition? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (DMSO, MeOH, EtOAc) SolventCheck->NonHaloSolvent Consolidate Consolidate in HALOGENATED WASTE Carboy HaloSolvent->Consolidate NonHaloSolvent->Consolidate Re-classify as Halogenated

Figure 1: Decision logic for segregating iodinated pyrimidine waste. Note that mixing with non-halogenated solvents irreversibly reclassifies the mixture as halogenated.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Items)

Applies to: Expired stocks, filter cakes, weigh boats, and heavily contaminated gloves.

  • Containment: Do not throw loose powder into the solid waste bin.[1] Place the material in a screw-top jar or a heavy-duty polyethylene bag (minimum 2 mil thickness).[1]

  • Labeling: Affix a hazardous waste tag immediately.[1][6]

    • Constituents: "5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one, solid."[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: If the compound shows signs of decomposition (browning/purple tint), double-bag it to prevent iodine vapor leaching.[1]

Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)

Applies to: HPLC effluents, mother liquors from recrystallization.

  • Compatibility Check: Ensure the collection carboy is compatible with halogenated solvents (HDPE or Fluorinated HDPE is preferred; avoid metal cans due to corrosion risk).[1]

  • pH Verification:

    • Step: Dip a pH strip into the waste stream.[1]

    • Requirement: If pH < 4 (acidic), neutralize with dilute Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) to pH 6–8 before adding to the main carboy.
    • Why? Acidic conditions accelerate the cleavage of the iodine, increasing the release of toxic vapors in the storage area [3].

  • Transfer: Pour into the Red-Capped (or site-designated) Halogenated Waste container.

  • Log Entry: Record the volume and approximate concentration of the iodinated compound on the container log sheet.

Emergency Response: Spill Cleanup Workflow

If a spill occurs, the primary risk is the dispersion of cytotoxic dust or the release of iodine vapor.

Materials Required:

  • Nitrile gloves (Double gloved recommended).[1][7]

  • P100 Particulate Respirator (if powder is aerosolized).[1]

  • 10% Sodium Thiosulfate solution (The "Hypo" solution).[1]

SpillResponse Spill Spill Detected Type Type? Spill->Type DrySpill Dry Powder Type->DrySpill WetSpill Liquid/Solution Type->WetSpill Scoop Gently Scoop/Sweep Avoid Dust Generation DrySpill->Scoop Absorb Cover with Absorbent Pads (Vermiculite/Polypropylene) WetSpill->Absorb ColorCheck Is discoloration (Purple/Brown) visible? Scoop->ColorCheck Absorb->ColorCheck Neutralize Apply 10% Sodium Thiosulfate until color fades (Clear) ColorCheck->Neutralize Yes (Free Iodine) Bag Collect in Hazardous Waste Bag ColorCheck->Bag No Neutralize->Bag Clean Wash area with soap & water Bag->Clean

Figure 2: Spill remediation workflow.[1] The inclusion of Sodium Thiosulfate is a specific countermeasure for potential iodine release [4].

Regulatory & Compliance Data

AgencyClassificationCode/Note
EPA (RCRA) Halogenated OrganicD001 (Ignitable, if in solvent), F-List (if spent solvent).[1] Treat as toxic.
DOT ShippingLikely UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally Hazardous).[1]
EU (REACH) SVHC StatusIodinated aromatics are often screened for PBT (Persistent, Bioaccumulative, Toxic) properties.

Scientist's Note on Incineration: Ensure your waste contractor utilizes high-temperature incineration (>1100°C) with flue gas scrubbing.[1] Standard autoclaving is insufficient for destroying the iodinated pyrimidine ring and may result in the release of toxic vapors upon opening the autoclave [5].

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1] Available at: [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Solvents and Waste Management.[1] Available at: [Link]

  • National Institutes of Health (NIH) PubChem. 5-Iodouracil (Analogous Compound) Safety Summary.[1] Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth technical and safety information for the handling of 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one. As a valued researcher, your safety is paramount. This document moves beyond a simple checklist to provide a framework of understanding, ensuring that every procedural step is grounded in scientific reasoning. The protocols outlined below are designed to create a self-validating system of safety, empowering you to work confidently and securely.

Hazard Assessment and Triage

Given the chemical structure, 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one should be presumed to be harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[1][2] Due to the pyrimidine core, which is a common scaffold in many biologically active and cytotoxic compounds, it is prudent to handle this compound with the same precautions as a cytotoxic agent until its toxicological properties are fully characterized.[3]

Key Potential Hazards:

  • Oral Toxicity: Harmful if ingested.[2]

  • Dermal Toxicity and Irritation: May be harmful if absorbed through the skin and can cause skin irritation.[1][2]

  • Ocular Irritation: Can cause serious and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: As a solid powder, inhalation of dust can irritate the respiratory tract.[3]

  • Unknown Long-term Effects: Due to the lack of specific data, potential for mutagenic, carcinogenic, or teratogenic effects cannot be ruled out.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical barrier between you and potential exposure. A multi-layered approach is recommended.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves tested against chemotherapy drugs (ASTM D6978).[4]Provides a robust barrier against dermal absorption. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.[4][3]
Eye Protection ANSI-approved chemical splash goggles. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[5]Protects against airborne particles and accidental splashes, which can cause severe eye damage.[1][2]
Lab Coat/Gown A disposable, low-permeability, solid-front gown with tight-fitting cuffs.[3]Prevents contamination of personal clothing and skin. The solid front and tight cuffs provide a more complete barrier.
Respiratory Protection An N95 or higher-rated respirator may be necessary if handling the powder outside of a certified chemical fume hood, or if there is a risk of aerosolization.[3]Minimizes the inhalation of fine particles of the compound.[3]
Shoe Covers Disposable shoe covers should be worn in designated work areas.Prevents the tracking of contaminants out of the laboratory.[5]
Gloving Protocol: A Step-by-Step Guide
  • Donning: Before handling the compound, don the first pair of nitrile gloves. Ensure they are pulled over the cuffs of your inner garments. Don the second pair of gloves over the first, extending them over the cuffs of your lab coat.

  • During Use: If the outer glove becomes contaminated, remove it immediately and replace it with a new one. Never touch surfaces outside of the designated work area with contaminated gloves.

  • Doffing: To remove gloves, pinch the outside of one glove at the wrist, being careful not to touch your skin. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide your ungloved fingers under the wrist of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves in the designated hazardous waste container.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[3]

Operational Plan: Safe Handling from Receipt to Use

A systematic workflow is essential to minimize the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during this inspection.[5]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]

  • The storage area should be clearly labeled with a warning sign indicating the presence of a potentially hazardous compound.[7]

Weighing and Aliquoting
  • All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to prevent the inhalation of dust.[3][7]

  • Use dedicated spatulas and weighing boats. Decontaminate these items after each use or dispose of them as hazardous waste.

  • Work on a disposable, absorbent bench liner to contain any minor spills.[5]

Experimental Use
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the compound name, concentration, and appropriate hazard warnings.

  • Keep containers sealed when not in use to prevent the release of vapors or aerosols.[6]

Safe Handling Workflow Workflow for Handling 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Enter Handling Phase Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Surfaces and Equipment Perform_Experiment->Decontaminate Conclude Experiment Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Hand_Wash Wash Hands Thoroughly Doff_PPE->Hand_Wash

Caption: A logical workflow for the safe handling of 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one.

Spill Management: A Plan for the Unexpected

Prompt and correct action during a spill is crucial to prevent wider contamination and exposure.

Spill Kit Contents

Your laboratory should have a dedicated spill kit for hazardous solids.[4] This kit should include:

  • Two pairs of chemotherapy-rated gloves.[4]

  • A disposable gown and shoe covers.[4]

  • Chemical splash goggles and a face shield.[4]

  • An N95 respirator.[4]

  • Absorbent pads or powders (e.g., vermiculite or sand).[8]

  • A plastic scoop and brush (do not use metal).[9]

  • Heavy-duty, sealable plastic bags for waste disposal.[10]

  • Warning signs to secure the area.[4]

Solid Spill Cleanup Procedure
  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Cordon off the spill area with warning signs.[11][12]

  • Don PPE: Put on the full complement of PPE from the spill kit.

  • Contain the Spill: Gently cover the spill with absorbent powder, starting from the outside and working inwards to avoid creating dust.[9]

  • Collect the Waste: Carefully scoop the absorbed material into a sealable plastic bag.[9] Avoid any sweeping motions that could aerosolize the powder.

  • Decontaminate the Area: Wipe the spill area with a wet paper towel or absorbent pad. Place all cleaning materials into the waste bag.[9]

  • Dispose of Waste: Seal the waste bag and place it in a second bag. Label it clearly as hazardous waste and arrange for its disposal according to your institution's guidelines.[9][10]

  • Doff PPE and Wash Hands: Remove PPE as previously described and dispose of it in the hazardous waste. Wash your hands thoroughly.

  • Report the Incident: Report the spill to your laboratory supervisor and environmental health and safety department.[11]

Spill_Response_Plan Spill Response for 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one Spill_Occurs Spill Occurs Evacuate_Secure Evacuate and Secure Area Spill_Occurs->Evacuate_Secure Immediate Action Don_PPE Don Spill Response PPE Evacuate_Secure->Don_PPE Contain_Spill Contain Spill with Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Waste into Sealable Bag Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of all Materials as Hazardous Waste Decontaminate_Area->Dispose_Waste Doff_PPE_Wash Doff PPE and Wash Hands Dispose_Waste->Doff_PPE_Wash Report_Incident Report the Incident Doff_PPE_Wash->Report_Incident

Caption: A step-by-step plan for responding to a solid spill of the target compound.

Disposal Plan: Responsible End-of-Life Management

All waste generated from the handling of 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one is considered hazardous waste.

  • Solid Waste: This includes any remaining compound, contaminated weighing boats, and disposable labware. Collect this in a clearly labeled, sealed container.[13]

  • Liquid Waste: Solutions containing the compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not dispose of this waste down the drain.[7][14]

  • Contaminated PPE: All used gloves, gowns, shoe covers, and other disposable PPE should be placed in a designated hazardous waste container immediately after use.[3]

Consult your institution's environmental health and safety office for specific guidelines on the collection, labeling, and disposal of halogenated organic and potentially cytotoxic chemical waste.[14]

References

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). NHS.
  • Cytotoxic Drugs - Control Measures. (2026, January 13).
  • Safe handling of cytotoxics: guideline recommend
  • Guidelines for Use of Cytotoxic Agents. (n.d.). U.S. Department of Veterans Affairs.
  • Handling cytotoxic m
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
  • Chemical Spill Clean-up Procedure. (2017, November 27). Safety & Risk Services, The University of British Columbia.
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
  • Chemical Spill Clean-Up. (n.d.). Environmental Health & Safety, University of Delaware.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET Pyridine-2-aldoxime. (n.d.). TCI Chemicals.
  • MATERIAL SAFETY D
  • SAFETY DATA SHEET (+)-5-Iodo-2'-deoxyuridine. (n.d.). Thermo Fisher Scientific.
  • Safety Data Sheet 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET. (2025, July 29). MilliporeSigma.
  • Pyrimidine - Safety D
  • SAFETY DATA SHEET Pyrimidine. (n.d.). Thermo Fisher Scientific.
  • Halogenated Solvents. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. (n.d.). Organic Syntheses.
  • PICATO (Ingenol Mebutate) Gel, 0.015% and 0.5%. (2011, November 1). U.S.
  • Ueda, M., et al. (2004). 5-[123I]Iodo-A-85380: assessment of pharmacological safety, radiation dosimetry and SPECT imaging of brain nicotinic receptors in healthy human subjects. Annals of Nuclear Medicine, 18(4), 337-44.
  • RTECS NUMBER-WB6475000-Chemical Toxicity D
  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). National Institute for Public Health and the Environment (RIVM).
  • Pyridine (IARC Summary & Evaluation, Volume 77, 2000). (2000, August 22). International Programme on Chemical Safety (IPCS).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.